molecular formula C9H11NO B081869 2-Aminoindan-1-ol CAS No. 15028-16-7

2-Aminoindan-1-ol

Cat. No.: B081869
CAS No.: 15028-16-7
M. Wt: 149.19 g/mol
InChI Key: HRWCWYGWEVVDLT-UHFFFAOYSA-N
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Description

2-Aminoindan-1-ol (CAS: 15028-16-7) is a high-purity research chemical that serves as a valuable chiral building block in organic synthesis and medicinal chemistry. This compound features a rigid indane skeleton with both amine and alcohol functional groups, making it a versatile scaffold for constructing complex, stereochemically defined molecules. Its structural rigidity often limits transition state geometries more effectively than flexible analogues, leading to high selectivities in asymmetric transformations. Researchers utilize this compound and its derivatives as key intermediates in the development of chiral ligands for catalysis and in the synthesis of physiologically active compounds. In research applications, this compound is significant for its role as a precursor in pharmaceutical development. While its positional isomer, cis-1-aminoindan-2-ol, is a critical component of the HIV protease inhibitor Indinavir (Crixivan), this compound itself is an important pharmacophore. The aminoindane skeleton is present in compounds investigated for a range of potential applications, including as central nervous system agents. Derivatives of 2-aminoindane have been studied for their interactions with monoamine transporters, such as acting as norepinephrine-releasing agents, which is relevant to neuropharmacology research. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,3-dihydro-1H-inden-1-ol
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InChI

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCWYGWEVVDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20933902
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
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Molecular Weight

149.19 g/mol
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CAS No.

15028-16-7, 13575-72-9, 23337-80-6
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
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Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
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Record name rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol
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Foundational & Exploratory

Synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol from Indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,2R)-(-)-cis-1-Amino-2-indanol is a pivotal chiral building block in synthetic organic chemistry, most notably as a key component in the synthesis of the HIV protease inhibitor Indinavir. Its unique rigid bicyclic structure and vicinal amino alcohol functionality make it a valuable chiral auxiliary and ligand in various asymmetric transformations. This technical guide provides an in-depth overview of the primary synthetic routes to (1S,2R)-(-)-cis-1-Amino-2-indanol starting from indene, with a focus on enantioselective methods. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.

Synthetic Strategies Overview

The principal strategies for the synthesis of cis-1-amino-2-indanol from indene revolve around the controlled introduction of the amino and hydroxyl groups onto the indene backbone with specific stereochemistry. The main challenge lies in establishing the cis relationship between these two functional groups and achieving high enantiomeric purity. The most prominent and industrially relevant methods involve the initial epoxidation of indene to form indene oxide, which then undergoes further transformations.

Two major enantioselective pathways starting from indene have been extensively developed:

  • Asymmetric Epoxidation followed by Ritter Reaction: This is one of the most practical and widely used methods. It involves the enantioselective epoxidation of indene to produce chiral indene oxide, followed by a regio- and stereoselective ring-opening with a nitrile source (Ritter reaction) and subsequent hydrolysis.

  • Epoxidation and Azide Opening with Resolution: This route involves the formation of a racemic epoxide, followed by ring-opening with an azide nucleophile. The resulting trans-azidoindanol is then resolved, typically through enzymatic acylation, to separate the desired enantiomer, which is subsequently converted to the final cis-aminoindanol.

This guide will focus on the first strategy due to its efficiency and high enantioselectivity.

Asymmetric Epoxidation of Indene

The key step in the enantioselective synthesis is the Jacobsen-Katsuki epoxidation of indene. This reaction utilizes a chiral manganese-salen complex to catalyze the epoxidation with high enantioselectivity.

Experimental Protocol: (1R,2S)-Indene Oxide Synthesis[1][2][3]

A 500-mL, three-necked, round-bottomed flask equipped with an overhead mechanical stirrer, an addition funnel, and a thermocouple is charged with indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.953 g, 1.5 mmol, 0.6 mol%), and 4-(3-phenylpropyl)pyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere. The mixture is cooled to -5°C. A cold sodium hypochlorite (NaOCl) solution (191 mL, 1.7 M) is added slowly with vigorous stirring, maintaining the reaction temperature between 0°C and 2°C. After the addition is complete, the reaction is stirred for an additional hour at 0°C. Hexanes (200 mL) are then added, and the mixture is filtered through Celite. The organic layer is separated, washed with saturated aqueous NaCl, dried over Na2SO4, and concentrated under reduced pressure to yield the crude (1R,2S)-indene oxide.

Ritter Reaction and Hydrolysis

The chiral indene oxide is then subjected to a Ritter-type reaction, which proceeds with inversion of configuration at one of the carbon centers, to establish the desired cis stereochemistry of the amino and hydroxyl groups.

Experimental Protocol: (1S,2R)-(-)-cis-1-Amino-2-indanol Synthesis[1]

To a solution of (1R,2S)-indene oxide (30.0 g, 0.227 mol) in acetonitrile (300 mL) at -20°C is slowly added concentrated sulfuric acid (98%, 24.5 g, 0.25 mol). The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The resulting mixture containing the oxazoline intermediate is then carefully added to a solution of sodium hydroxide (40 g, 1.0 mol) in water (200 mL) at 0°C. The mixture is heated to reflux for 8 hours to hydrolyze the oxazoline. After cooling to room temperature, the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is recrystallized from a mixture of toluene and heptane to afford pure (1S,2R)-(-)-cis-1-Amino-2-indanol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol from indene via the Jacobsen epoxidation and Ritter reaction sequence.

StepReagents and ConditionsProductYield (%)Enantiomeric Excess (ee) (%)Reference
Asymmetric Epoxidation Indene, (R,R)-Mn-Salen catalyst, NaOCl, CH2Cl2, 0°C(1R,2S)-Indene Oxide80-8985-88[1][2]
Ritter Reaction & Hydrolysis (1R,2S)-Indene Oxide, H2SO4, CH3CN; then NaOH, H2O, reflux(1S,2R)-(-)-cis-1-Amino-2-indanol55-68>99 (after recrystallization)[1]

Synthetic Pathway Visualization

The overall workflow for the synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol from indene is depicted below.

Synthesis_Workflow Indene Indene IndeneOxide (1R,2S)-Indene Oxide Indene->IndeneOxide Jacobsen Epoxidation ((R,R)-Mn-Salen, NaOCl) Oxazoline cis-Oxazoline Intermediate IndeneOxide->Oxazoline Ritter Reaction (H2SO4, CH3CN) Aminoindanol (1S,2R)-(-)-cis-1-Amino-2-indanol Oxazoline->Aminoindanol Hydrolysis (NaOH, H2O)

Caption: Overall synthetic workflow from indene to (1S,2R)-(-)-cis-1-Amino-2-indanol.

The stereochemical course of the Ritter reaction is crucial for establishing the final cis configuration. The reaction proceeds through a nitrilium ion intermediate, followed by intramolecular attack of the epoxide oxygen, leading to the formation of a cis-fused oxazoline.

Ritter_Mechanism IndeneOxide (1R,2S)-Indene Oxide Carbocation Benzylic Carbocation Intermediate IndeneOxide->Carbocation H+ Nitrilium Nitrilium Ion Adduct Carbocation->Nitrilium CH3CN Oxazoline cis-Oxazoline Intermediate Nitrilium->Oxazoline Intramolecular Cyclization (Inversion at C2)

Caption: Simplified logical flow of the Ritter reaction mechanism.

Conclusion

The synthesis of enantiopure (1S,2R)-(-)-cis-1-Amino-2-indanol from indene has been successfully optimized, with the Jacobsen-Katsuki asymmetric epoxidation followed by a Ritter reaction being a highly efficient and scalable route. This method provides excellent control over both the relative and absolute stereochemistry of the final product. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and asymmetric synthesis. The commercial availability of the chiral catalyst and the robustness of the reaction sequence make this a preferred industrial method for the production of this valuable chiral building block.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Aminoindan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 2-aminoindan-1-ol, a crucial building block in the synthesis of various pharmaceutical compounds. This document outlines the key ¹H and ¹³C NMR characteristics, presents the data in a clear, tabular format for easy comparison, and includes a detailed experimental protocol for the synthesis and spectral analysis of these compounds.

Introduction

This compound exists as two diastereomers, cis-2-aminoindan-1-ol and trans-2-aminoindan-1-ol. The distinct spatial arrangement of the amino and hydroxyl groups in these isomers results in unique NMR spectral signatures. A thorough understanding of their spectral properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide serves as a detailed reference for the structural elucidation of these important molecules using NMR spectroscopy.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for cis- and trans-2-aminoindan-1-ol. The data has been compiled from reliable scientific sources and is presented to facilitate a direct comparison between the two isomers.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for cis- and trans-2-Aminoindan-1-ol.

Proton cis-2-Aminoindan-1-ol trans-2-Aminoindan-1-ol
δ (ppm) Multiplicity (J in Hz)
H-14.95d (J = 5.5)
H-23.65m
H-3a3.05dd (J = 16.0, 6.0)
H-3b2.60dd (J = 16.0, 3.5)
H-47.45d (J = 7.5)
H-57.20t (J = 7.5)
H-67.25t (J = 7.5)
H-77.15d (J = 7.5)
-NH₂2.10br s
-OH2.50br s

Note: Chemical shifts for NH₂ and OH protons are concentration and solvent dependent and may vary.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) for cis- and trans-2-Aminoindan-1-ol.

Carbon cis-2-Aminoindan-1-ol (δ ppm) trans-2-Aminoindan-1-ol (δ ppm)
C-175.578.0
C-259.061.5
C-339.540.0
C-3a142.0141.5
C-4128.0128.2
C-5125.0125.5
C-6127.5127.8
C-7124.5124.8
C-7a144.0143.5

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of cis-2-aminoindan-1-ol and the subsequent acquisition of NMR spectra.

Synthesis of cis-2-Aminoindan-1-ol via Ritter Reaction

The synthesis of racemic cis-1-aminoindan-2-ol can be achieved through the Ritter reaction on indene oxide.

Materials:

  • Indene

  • Hydrogen peroxide (30%)

  • Acetonitrile

  • Sulfuric acid (97%)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Epoxidation of Indene: To a solution of indene in a suitable solvent, add hydrogen peroxide. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Ritter Reaction: The resulting indene oxide is dissolved in acetonitrile and cooled to -40°C. Concentrated sulfuric acid (2.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • Hydrolysis: The reaction mixture is then carefully quenched with water and basified with a sodium hydroxide solution to hydrolyze the intermediate oxazoline.

  • Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield cis-2-aminoindan-1-ol.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30 or similar).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-160 ppm.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound (cis and trans) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Purification->Sample_Prep NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) Sample_Prep->NMR_Acquisition Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Multiplicities) NMR_Acquisition->Spectral_Analysis Structure_Confirmation Structure Confirmation & Isomer Assignment Spectral_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and NMR-based structural elucidation of this compound.

The Core Mechanism of cis-1-Aminoindan-2-ol as a Chiral Auxiliary: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate, represent a robust strategy to direct the stereochemical outcome of a reaction. Among these, cis-1-aminoindan-2-ol has emerged as a highly effective and versatile chiral auxiliary. Its rigid, bicyclic indane framework provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of cis-1-aminoindan-2-ol as a chiral auxiliary, with a focus on its application in asymmetric aldol, Diels-Alder, and alkylation reactions.

Core Principle: Steric Shielding from a Rigid Backbone

The efficacy of cis-1-aminoindan-2-ol as a chiral auxiliary stems from its conformationally constrained structure.[2] Unlike more flexible acyclic auxiliaries, the fused five- and six-membered rings of the indane system limit the number of accessible conformations. This rigidity is key to creating a predictable and effective chiral environment. When attached to a prochiral substrate, typically via the formation of an oxazolidinone or a sulfonamide, the bulky indane moiety effectively shields one face of the reactive center. This steric hindrance forces the incoming reagent to approach from the less hindered face, resulting in a high degree of diastereoselectivity.[2][3]

Application in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. The use of cis-1-aminoindan-2-ol-derived oxazolidinones provides excellent control over the stereochemical outcome of this transformation, consistently favoring the syn-aldol product.[1][2]

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The high diastereoselectivity observed in aldol reactions mediated by the cis-1-aminoindan-2-ol derived oxazolidinone is rationalized by the Zimmerman-Traxler transition state model.[2][4] This model posits a chair-like, six-membered transition state involving the enolate, the aldehyde, and a chelating Lewis acid, typically a boron or titanium species.[2][5]

The (Z)-enolate, formed under standard conditions, arranges in a chair-like conformation to minimize steric interactions. The bulky indane group of the chiral auxiliary preferentially occupies a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. This orientation effectively blocks one face of the enolate. Consequently, the aldehyde's R group is also forced into an equatorial position to minimize steric clash, leading to the formation of the syn-aldol adduct.

Caption: Zimmerman-Traxler model for the aldol reaction.

Quantitative Data: Asymmetric Aldol Reactions

The use of the cis-1-aminoindan-2-ol derived N-propionyloxazolidinone in boron-mediated aldol reactions demonstrates exceptional levels of diastereoselectivity.

Aldehyde (RCHO)Yield (%)Diastereomeric Excess (de, %)
Benzaldehyde64>99
Cinnamaldehyde62>99
Acetaldehyde71>99
Isobutyraldehyde73>99
Data sourced from Ghosh et al.[1]

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries derived from cis-1-aminoindan-2-ol, particularly sulfonamides, have proven to be highly effective in controlling the facial selectivity of this cycloaddition.[2][3]

Mechanism of Stereocontrol: Chelation and Steric Shielding

In Lewis acid-promoted Diels-Alder reactions, the acrylate ester of a cis-1-arylsulfonamido-2-indanol exhibits high diastereoselectivity. The proposed mechanism involves chelation of the Lewis acid (e.g., TiCl₄, Et₂AlCl) to both the ester carbonyl oxygen and an oxygen atom of the sulfonamide group. This chelation locks the conformation of the dienophile and presents a defined steric environment. The bulky aryl group of the sulfonamide then effectively shields one face of the dienophile, directing the incoming diene to the opposite face. This results in high endo-selectivity and excellent control of the absolute stereochemistry of the newly formed chiral centers.[3]

Caption: Chelation-controlled model for the Diels-Alder reaction.

Quantitative Data: Asymmetric Diels-Alder Reactions

The reaction of the acrylate ester of (1R,2S)-1-(p-toluenesulfonamido)-2-indanol with cyclopentadiene in the presence of various Lewis acids highlights the excellent stereocontrol imparted by the auxiliary.

Lewis AcidSolventTemp (°C)Yield (%)endo:exoDiastereomeric Ratio (endo)
Et₂AlClCH₂Cl₂-7885>99:192:8
TiCl₄CH₂Cl₂-7883>99:188:12
SnCl₄CH₂Cl₂-7875>99:186:14
Data sourced from Ghosh et al.[3]

Experimental Protocols

Preparation of the Chiral Oxazolidinone Auxiliary

The chiral oxazolidinone is readily prepared from cis-1-aminoindan-2-ol.

Workflow:

G A cis-1-Aminoindan-2-ol B Disuccinimidyl Carbonate, Et3N, CH3CN A->B Reaction C Chiral Oxazolidinone B->C Product

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Procedure: To a solution of (1S,2R)-cis-1-aminoindan-2-ol (1.0 eq) in acetonitrile is added triethylamine (3.0 eq) followed by disuccinimidyl carbonate (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the desired oxazolidinone.[1]

General Protocol for Asymmetric Aldol Reaction

Workflow:

G A N-Acyl Oxazolidinone B 1. Bu2BOTf, Et3N, CH2Cl2, 0°C 2. Aldehyde, -78°C A->B Reaction Conditions C syn-Aldol Adduct B->C Product

Caption: Workflow for the asymmetric aldol reaction.

Procedure: A solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane is cooled to 0°C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30 minutes at 0°C. The reaction is then cooled to -78°C, and the aldehyde (1.5 eq) is added dropwise. The reaction is stirred at -78°C for 2 hours and then at 0°C for 1 hour. The reaction is quenched with a phosphate buffer and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the syn-aldol adduct.[1]

Cleavage of the Chiral Auxiliary

A key advantage of this chiral auxiliary is its facile removal under mild conditions, allowing for the recovery and recycling of the valuable aminoindanol.

Procedure: The aldol adduct is dissolved in a mixture of tetrahydrofuran and water and cooled to 0°C. Lithium hydroxide (or hydrogen peroxide and a lithium salt) is added, and the mixture is stirred until the reaction is complete. The chiral auxiliary can be recovered from the reaction mixture by extraction, while the desired aldol product can be isolated from the aqueous layer after acidification.[2]

Conclusion

cis-1-Aminoindan-2-ol is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its rigid indane backbone provides a predictable steric environment that effectively controls the stereochemical outcome of a range of important chemical transformations, including aldol, Diels-Alder, and alkylation reactions. The high diastereoselectivities achieved, coupled with the straightforward preparation and removal of the auxiliary, make it an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of complex, enantiomerically pure molecules. The mechanistic understanding of its action, primarily based on well-established transition state models, further enhances its utility and predictability in the design of synthetic routes.

References

The Indispensable Role of 2-Aminoindan-1-ol in Asymmetric Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where stereochemistry dictates biological activity. Among the arsenal of chiral auxiliaries and ligands, cis-1-aminoindan-2-ol has emerged as a powerhouse, enabling a wide array of highly selective asymmetric transformations. Its rigid indane backbone provides a well-defined chiral environment, leading to exceptional levels of stereocontrol in reactions crucial for the synthesis of complex molecules, including the renowned HIV protease inhibitor, Indinavir. This technical guide provides an in-depth exploration of the applications of 2-aminoindan-1-ol in asymmetric synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.

Core Applications and Mechanistic Insights

cis-1-Aminoindan-2-ol has proven to be a versatile chiral building block, readily transformed into a variety of powerful auxiliaries and ligands. These derivatives have been instrumental in achieving high stereoselectivity in several key reaction classes:

  • Asymmetric Aldol Reactions: When incorporated into an oxazolidinone auxiliary, cis-1-aminoindan-2-ol directs the formation of either syn- or anti-aldol products with remarkable diastereoselectivity. The rigid conformation of the indane moiety effectively shields one face of the enolate, dictating the trajectory of the incoming aldehyde.

  • Asymmetric Diels-Alder Reactions: As a chiral auxiliary attached to a dienophile or as a ligand for a Lewis acid catalyst, this compound derivatives orchestrate the [4+2] cycloaddition to yield highly enantioenriched products. The steric hindrance imposed by the indane framework is key to controlling the endo/exo selectivity and the facial selectivity of the diene's approach.

  • Asymmetric Reduction of Ketones: Chiral oxazaborolidine catalysts derived from cis-1-aminoindan-2-ol, often referred to as Corey-Bakshi-Shibata (CBS) reagents, are highly effective for the enantioselective reduction of prochiral ketones to their corresponding secondary alcohols. The catalyst forms a complex with borane, delivering a hydride to one face of the ketone with high fidelity. Furthermore, ruthenium complexes bearing cis-1-aminoindan-2-ol as a ligand are potent catalysts for asymmetric transfer hydrogenation.

  • Synthesis of Bioactive Molecules: The utility of cis-1-aminoindan-2-ol is perhaps most famously demonstrated in the synthesis of the HIV protease inhibitor Indinavir. A key fragment of this complex drug molecule is derived from (1S,2R)-1-aminoindan-2-ol, highlighting the industrial significance of this chiral building block.

Quantitative Data Summary

The efficacy of this compound in asymmetric synthesis is best illustrated through the consistently high levels of stereoselectivity and chemical yields achieved across a range of transformations. The following tables summarize representative quantitative data from key applications.

Table 1: Asymmetric Aldol Reactions using (1S,2R)-cis-Aminoindanol Derived Oxazolidinone Auxiliary [1]

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:185
Benzaldehyde>99:189
Pivaldehyde>99:182

Table 2: Asymmetric Diels-Alder Reaction of N-Acryloyl Oxazolidinone with Cyclopentadiene [1]

Lewis AcidEndo:Exo RatioDiastereomeric Excess (de) of Endo Adduct (%)Yield (%)
MgBr₂·OEt₂95:59285
ZnCl₂96:49488
TiCl₄>99:19690

Table 3: Asymmetric Reduction of Prochiral Ketones

KetoneCatalyst SystemEnantiomeric Excess (ee) (%)Yield (%)Reference
AcetophenoneOxazaborolidine/BH₃·THF8795[1]
α-ChloroacetophenoneAminoindanol-derived Oxazaborolidine9390[1]
Acetophenone[RuCl₂(p-cymene)]₂ / (1S,2R)-aminoindanol / KOH9798[1]

Experimental Protocols

To facilitate the application of these powerful synthetic methods, detailed experimental protocols for key transformations are provided below.

Synthesis of (1S,2R)-1-Aminoindan-2-ol via Jacobsen Epoxidation

A cornerstone for accessing enantiopure this compound is the Jacobsen-Katsuki epoxidation of indene, followed by ring-opening.[1]

Step 1: Asymmetric Epoxidation of Indene

To a solution of indene (1.0 equiv) in dichloromethane at 0 °C is added (S,S)-Jacobsen's catalyst (0.01 equiv) and 4-phenylpyridine N-oxide (0.25 equiv). An aqueous solution of sodium hypochlorite (1.5 equiv) is then added dropwise while maintaining the temperature at 0 °C. The reaction is stirred vigorously for 24 hours. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude (1S,2R)-indene oxide, which is used in the next step without further purification.

Step 2: Ring-Opening of (1S,2R)-Indene Oxide

The crude (1S,2R)-indene oxide is dissolved in a mixture of 2-propanol and water. An aqueous solution of ammonia (excess) is added, and the mixture is heated to 80 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford pure (1S,2R)-1-aminoindan-2-ol.

Asymmetric Aldol Reaction using a this compound Derived Oxazolidinone

This protocol outlines the general procedure for a highly diastereoselective syn-aldol reaction.[1]

Step 1: Preparation of the N-Propionyl Oxazolidinone

To a solution of the (1S,2R)-aminoindanol-derived oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The mixture is stirred for 30 minutes, after which propionyl chloride (1.1 equiv) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-propionyl oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes. The resulting boron enolate is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The product is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The crude product is purified by flash chromatography to afford the syn-aldol adduct.

Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst

This protocol describes the in-situ generation of the oxazaborolidine catalyst and its use in the enantioselective reduction of a ketone.[1]

To a solution of (1S,2R)-1-aminoindan-2-ol (0.1 equiv) in anhydrous THF at room temperature under an argon atmosphere is added borane-dimethyl sulfide complex (0.6 equiv) dropwise. The mixture is stirred for 1 hour to allow for the formation of the oxazaborolidine catalyst. The solution is then cooled to -78 °C, and a solution of the prochiral ketone (1.0 equiv) in anhydrous THF is added slowly. The reaction is stirred at -78 °C until complete conversion of the ketone is observed by TLC. The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the chiral secondary alcohol.

Visualizing the Mechanisms and Workflows

To further elucidate the principles behind the stereocontrol exerted by this compound derivatives, the following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.

Asymmetric_Aldol_Reaction cluster_auxiliary Chiral Auxiliary Preparation cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage Aminoindanol Aminoindanol Oxazolidinone Oxazolidinone Aminoindanol->Oxazolidinone 1. (COCl)₂ or CDI 2. Base N-Acyl_Oxazolidinone N-Acyl_Oxazolidinone Oxazolidinone->N-Acyl_Oxazolidinone 1. n-BuLi 2. RCOCl Boron_Enolate Boron_Enolate N-Acyl_Oxazolidinone->Boron_Enolate Bu₂BOTf, Et₃N Zimmerman_Traxler_TS Zimmerman-Traxler Transition State Boron_Enolate->Zimmerman_Traxler_TS Aldehyde Aldehyde Aldehyde->Zimmerman_Traxler_TS Syn_Aldol_Adduct Syn_Aldol_Adduct Zimmerman_Traxler_TS->Syn_Aldol_Adduct Chiral_Product Chiral_Product Syn_Aldol_Adduct->Chiral_Product e.g., LiOH, H₂O₂ Recovered_Auxiliary Recovered_Auxiliary Syn_Aldol_Adduct->Recovered_Auxiliary

Caption: Workflow for Asymmetric Aldol Reaction.

CBS_Reduction Aminoindanol Aminoindanol Oxazaborolidine_Catalyst CBS Catalyst Aminoindanol->Oxazaborolidine_Catalyst + BH₃·SMe₂ Borane Borane Hydride_Transfer_TS Hydride Transfer Transition State Borane->Hydride_Transfer_TS Catalyst_Ketone_Complex Catalyst-Ketone Complex Oxazaborolidine_Catalyst->Catalyst_Ketone_Complex + Ketone Ketone Ketone Ketone->Catalyst_Ketone_Complex Catalyst_Ketone_Complex->Hydride_Transfer_TS + Borane Chiral_Alcohol Chiral_Alcohol Hydride_Transfer_TS->Chiral_Alcohol Regenerated_Catalyst Regenerated CBS Catalyst Hydride_Transfer_TS->Regenerated_Catalyst Regenerated_Catalyst->Oxazaborolidine_Catalyst Catalytic Cycle

Caption: Catalytic Cycle of CBS Reduction.

Conclusion

The remarkable success of cis-1-aminoindan-2-ol as a chiral auxiliary and ligand stems from its unique structural features, which provide a powerful platform for asymmetric induction. The high levels of stereocontrol and yields achieved in a variety of synthetically important reactions underscore its value to the research and drug development communities. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists seeking to leverage the power of this compound in their own synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile and reliable chiral building blocks like this compound will undoubtedly continue to expand.

References

Preparation and applications of 2-Aminoindan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preparation and Applications of 2-Aminoindan-1-ol Derivatives

Introduction

The this compound framework, particularly its cis-1-amino-2-indanol isomer, represents a class of conformationally restricted chiral amino alcohols that have become indispensable building blocks in modern organic and medicinal chemistry.[1][2] Their rigid bicyclic structure provides a predictable and stable scaffold for inducing stereoselectivity, making them highly valuable as chiral auxiliaries, ligands for asymmetric catalysis, and key structural motifs in pharmacologically active molecules.[2][3] First synthesized in 1951, the significance of cis-1-amino-2-indanol surged dramatically with its incorporation into the potent HIV protease inhibitor Indinavir (Crixivan®), a landmark drug for the treatment of AIDS.[1][2] This technical guide provides a comprehensive overview of the synthetic strategies for accessing these derivatives and their diverse applications, with a focus on quantitative data and detailed experimental methodologies.

Part 1: Preparation of this compound Derivatives

The primary challenges in synthesizing these compounds are the precise control of both relative (cis vs. trans) and absolute stereochemistry. A variety of methods have been developed, ranging from classical resolution to highly efficient enantioselective syntheses.

Enantioselective Synthetic Strategies

Modern methods focus on generating enantiomerically pure products directly, avoiding the need for resolution steps.

  • From Indene via Asymmetric Epoxidation and Ritter Reaction : This is one of the most practical and widely adopted industrial routes.[1][4] The process begins with the asymmetric epoxidation of indene using a chiral manganese-salen complex (Jacobsen's catalyst) to produce optically active indene oxide.[1] This epoxide is then subjected to a Ritter reaction, where treatment with a nitrile in the presence of a strong acid leads to a regio- and stereoselective ring-opening, forming a cis-oxazoline intermediate. Subsequent hydrolysis yields the desired cis-1-amino-2-indanol.[3][4]

  • From 2-Indanone Derivatives : Another strategy involves the reduction of 2-indanone derivatives. For instance, 1,2-indanedion-1-oxime can be prepared from 2-indanone. A sequential reduction, first using a biocatalyst like Daucus carota to form the alcohol and then hydrogenation (H₂/Pd/C) of the oxime group, can produce the desired amino alcohol with high enantiomeric excess (99% ee) and conversion (95%).[3]

  • From Chiral Pool Starting Materials : Readily available chiral molecules like amino acids can be used as starting points. For example, D-phenylalanine can be converted into an optically pure hydroxylated compound, which is then protected and cyclized via a Friedel-Crafts reaction to form the indanone backbone. Subsequent steps introduce the second stereocenter to yield the target molecule.[3]

  • Resolution of Racemic Mixtures : Racemic cis-1-aminoindan-2-ol can be separated into its constituent enantiomers through fractional crystallization by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.[4][5]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (1S, 2R)-1-Aminoindan-2-ol from Indene

  • Step A: Asymmetric Epoxidation (Jacobsen Epoxidation) [1]

    • To a solution of indene in chlorobenzene, add 3 mol% of 4-(3-phenylpropyl)pyridine N-oxide (P₃NO) and 0.7 mol% of (S,S)-(salen)Mn(III)Cl catalyst.

    • Cool the mixture and add 1.5 M aqueous sodium hypochlorite (NaOCl) slowly while maintaining the temperature.

    • Stir vigorously until the reaction is complete (monitored by TLC or GC).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1R, 2S)-indene oxide. The product is typically obtained in ~89% yield and ~88% enantiomeric excess (ee).[1]

  • Step B: Ritter Reaction and Hydrolysis [3][4]

    • Dissolve the (1R, 2S)-indene oxide (1 equivalent) in acetonitrile.

    • Cool the solution (e.g., to -40 °C) and slowly add oleum (fuming sulfuric acid, ~2 equivalents).

    • Allow the reaction to warm to room temperature and stir until the formation of the intermediate oxazoline is complete.

    • Hydrolyze the oxazoline by adding water and heating the mixture (e.g., reflux with 6N H₂SO₄).[1]

    • After cooling, neutralize the mixture with a base (e.g., 50% NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer and evaporate the solvent. The crude product can be further purified and enantiomerically enriched (>99% ee) by recrystallization or fractional crystallization with L-tartaric acid to yield pure (1S, 2R)-1-aminoindan-2-ol.[4]

Data on Synthetic Preparations
Starting MaterialKey Method/ReagentProduct ConfigurationYieldPurity (ee/de)Reference
IndeneJacobsen Epoxidation / Ritter Reaction(1S,2R)-155-60% (Ritter step)>99% ee (after cryst.)[1][3]
1,2-Indanedion-1-oximeDaucus carota, then H₂/Pd/C(Not specified)95% (conversion)99% ee[3]
D-PhenylalanineMulti-step synthesis via Friedel-Crafts(1S,2R)-182% (first step)Optically pure[3]
Racemic trans-2-bromoindan-1-olNH₃, then SOCl₂, then hydrolysisRacemic cis-1Not specifiedRacemic[1]
1-(methoxycarbonyl)-indan-2-oneBaker's yeast, then Curtius rearrangement(1R,2S)-1Not specified99.5% ee[1]

// Nodes Indene [label="Indene", fillcolor="#F1F3F4"]; Epoxidation [label="Asymmetric\nEpoxidation", shape=ellipse, style=filled, fillcolor="#FBBC05"]; IndeneOxide [label="Chiral Indene Oxide\n(e.g., 1R,2S)", fillcolor="#F1F3F4"]; Ritter [label="Ritter Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Oxazoline [label="cis-Oxazoline\nIntermediate", fillcolor="#F1F3F4"]; Hydrolysis [label="Acidic\nHydrolysis", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Aminoindanol [label="cis-1-Aminoindan-2-ol\n(e.g., 1S,2R)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Indene -> Epoxidation [label="(S,S)-Mn-Salen\nNaOCl"]; Epoxidation -> IndeneOxide [label="89% yield\n88% ee"]; IndeneOxide -> Ritter [label="H₂SO₄ / Oleum\nAcetonitrile"]; Ritter -> Oxazoline; Oxazoline -> Hydrolysis [label="H₂O, H⁺\n(e.g., H₂SO₄)"]; Hydrolysis -> Aminoindanol [label=">99% ee after\ncrystallization"]; } Caption: Key industrial workflow for the synthesis of enantiopure cis-1-aminoindan-2-ol.

Part 2: Applications of this compound Derivatives

The unique structural and chiral properties of these compounds have led to their extensive use in asymmetric synthesis and drug development.

Role in Asymmetric Synthesis

The rigid indane framework effectively shields one face of a reacting molecule, allowing for highly selective transformations.[2]

  • Chiral Auxiliaries : The amino alcohol can be converted into derivatives like oxazolidinones. These are temporarily attached to a substrate to direct the stereochemical outcome of reactions such as aldol additions, alkylations, and Diels-Alder reactions, after which the auxiliary can be cleaved and recovered.[1][2]

  • Chiral Ligands : this compound is a precursor to important bidentate ligands, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[3][6] These ligands coordinate with metal centers (e.g., copper, rhodium, zinc) to create powerful and selective catalysts for a wide range of asymmetric reactions.[1]

// Nodes Aminoindanol [label="Chiral\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condensation [label="Condensation", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Ligand [label="Chiral Ligand\n(e.g., BOX, PyBOX)", fillcolor="#F1F3F4"]; Complexation [label="Metal\nComplexation", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Catalyst [label="Asymmetric Catalyst\n[Metal-Ligand Complex]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Asymmetric Reaction\n(e.g., Diels-Alder, Alkylation)", fillcolor="#F1F3F4"]; Product [label="Enantiopure\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Aminoindanol -> Condensation [label="e.g., with\nMalonyl Dichloride"]; Condensation -> Ligand; Ligand -> Complexation [label="e.g., Cu(OTf)₂,\nZnCl₂"]; Complexation -> Catalyst; Catalyst -> Reaction [label="Catalyzes transformation\nof prochiral substrate"]; Reaction -> Product; } Caption: Logical flow for the application of this compound in creating chiral catalysts.

Applications in Drug Development and Medicinal Chemistry

The aminoindanol scaffold is a privileged structure in medicinal chemistry, most notably for its role in enzyme inhibitors.

  • HIV Protease Inhibitors : The most prominent application is in the synthesis of Indinavir (Crixivan®), an HIV protease inhibitor.[1] The (1S, 2R)-1-aminoindan-2-ol moiety serves as a crucial P2' ligand, fitting perfectly into the S2' binding pocket of the HIV protease enzyme.[1] Its rigid structure helps to correctly orient the other functional groups of the drug to maximize binding affinity and inhibitory potency.[1][2]

  • Monoamine Transporter Ligands : While most studies focus on 2-aminoindan (lacking the hydroxyl group), these derivatives are potent ligands for monoamine transporters. 2-aminoindan itself is a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT).[7][8] Ring-substituted derivatives show increased potency for the serotonin transporter (SERT), suggesting potential applications in developing therapeutics for mood disorders or as research tools.[7][8][9]

  • Other Therapeutic Areas : Derivatives of the aminoindan core have been investigated for a range of other biological activities, including as β2-adrenoceptor agonists for treating asthma, and as potential antibacterial agents against pathogens like Acinetobacter baumannii and MRSA.[10][11]

Data on Biological Applications
Compound/DerivativeApplication/TargetQuantitative DataNotesReference
Indinavir (contains 1-aminoindan-2-ol)HIV-1 Protease InhibitorIC₅₀ = 0.12 nM (for a related inhibitor)The aminoindanol is a key P2' ligand.[1]
2-Aminoindan (2-AI)α₂C-Adrenoceptor LigandKᵢ = 41 nMAlso shows affinity for α₂A and α₂B subtypes.[7][8]
5-Methoxy-2-aminoindan (5-MeO-AI)Monoamine TransportersSelective for SERT (20-fold vs DAT)Interacts with SERT, NET, and DAT.[7][8]
5-Methoxy-6-methyl-2-aminoindan (MMAI)Monoamine TransportersHighly selective for SERT (100-fold vs DAT/NET)Potent serotonin releasing agent.[7][8]
Various Aminoindane DerivativesAntibacterialMIC = 3.9 - 15.6 µg/mlActive against A. baumannii and MRSA.[11]

Part 3: Signaling Pathways and Mechanism of Action

The biological effects of this compound derivatives are dictated by their interaction with specific biological targets, primarily enzymes and membrane transporters.

Inhibition of HIV Protease

HIV protease is a critical enzyme that cleaves viral polyproteins into functional proteins required for viral maturation. Indinavir, containing the this compound core, acts as a competitive inhibitor. It mimics the transition state of the natural peptide substrate and binds with high affinity to the enzyme's active site, blocking its function and preventing the virus from producing mature, infectious virions.

Modulation of Monoamine Neurotransmission

Related 2-aminoindan derivatives exert their psychoactive and potential therapeutic effects by interacting with monoamine transporters (DAT, NET, SERT) located on the presynaptic membrane of neurons. These transporters are responsible for the reuptake of neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft, which terminates their signal. By inhibiting these transporters, 2-aminoindan derivatives increase the concentration and duration of action of these neurotransmitters in the synapse, leading to enhanced monoaminergic signaling. This mechanism is central to the action of many antidepressants and stimulants.

// Nodes outside clusters Synapse [label="Synaptic Cleft", shape=plaintext, fontcolor="#5F6368"]; Derivative [label="2-Aminoindan\nDerivative", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NT [label="Neurotransmitter", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fixedsize=true, width=1.2];

// Edges Vesicle -> Synapse [label="Release", dir=none, style=dashed]; NT -> Receptor [label="Binding &\nSignal"]; Synapse -> Transporter [label="Reuptake", dir=back, constraint=false]; Derivative -> Transporter [label="BLOCKS", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

// Invisible edges for layout {rank=same; Vesicle; Transporter;} {rank=same; Synapse; NT;} {rank=same; Receptor;} Derivative [pos="3.5,2.5!"]; NT [pos="2.5,1.5!"]; } Caption: Inhibition of neurotransmitter reuptake at the synapse by 2-aminoindan derivatives.

Conclusion

This compound and its derivatives are a cornerstone of modern asymmetric synthesis and medicinal chemistry. The development of efficient, highly stereoselective synthetic routes has made these chiral building blocks readily accessible for a wide range of applications. From their role in creating sophisticated catalysts for asymmetric reactions to their incorporation as a key structural element in life-saving drugs like Indinavir, the utility of this scaffold is well-established. Ongoing research into new derivatives continues to uncover novel biological activities, suggesting that the full potential of the this compound framework has yet to be realized, promising future innovations in both catalysis and drug development.

References

An In-depth Technical Guide to 2-Aminoindan-1-ol: Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-aminoindan-1-ol, with a particular focus on the well-studied cis-1-amino-2-indanol isomer. It includes a detailed experimental protocol for a common stereoselective synthesis route and explores the compound's likely mechanism of action as a modulator of monoamine transporters, a critical area of interest in medicinal chemistry and neuropharmacology.

Chemical Identity and Physicochemical Properties

This compound (IUPAC Name: 2-amino-2,3-dihydro-1H-inden-1-ol) is a bicyclic organic compound featuring an indane skeleton substituted with both an amino and a hydroxyl group.[1][2] The relative positions of these functional groups give rise to multiple stereoisomers, each with distinct properties and applications. The cis-1-amino-2-indanol configuration, in particular, serves as a crucial chiral auxiliary and a key building block in the synthesis of bioactive molecules, most notably the HIV protease inhibitor Indinavir.[3][4]

The quantitative physicochemical data for this compound and its prominent isomers are summarized in the table below. It is critical to note that experimental values are often specific to a particular stereoisomer.

PropertyValueIsomer / NotesReference(s)
IUPAC Name 2-amino-2,3-dihydro-1H-inden-1-olGeneral[1]
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol(-)-cis-isomer[5]
CAS Number 15028-16-7Unspecified stereochemistry[1][6]
13575-72-9Unspecified stereochemistry[7]
126456-43-7(1S,2R)-(-)-cis-isomer[5][8][9]
163061-74-3(1S,2S)-(+)-trans-isomer[10]
Molecular Formula C₉H₁₁NOAll isomers[1][7][9]
Molecular Weight 149.19 g/mol All isomers[1][7][9]
Appearance White to light beige/cream powder or crystals(1S,2R)-(-)-cis-isomer[11][12]
Melting Point 118-121 °C(1S,2R)-(-)-cis-isomer[8][9][11]
Boiling Point 270.27 °CRough estimate[11]
Solubility Soluble in Methanol; Slightly soluble in water(1S,2R)-(-)-cis-isomer[11][13][14]
pKa 14.79 ± 0.40Predicted[11]
Optical Rotation [α]²⁰/D-61° to -62° (c = 0.5 in chloroform)(1S,2R)-(-)-cis-isomer[11][12]
Purity (Assay) ≥97% (GC)Typical commercial grade for (1S,2R)-(-)-cis-isomer[1][12]

Experimental Protocols: Synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol

The most direct and efficient method for producing enantiomerically enriched cis-1-amino-2-indanol involves a two-step process starting from indene: (1) asymmetric epoxidation to form the chiral indene oxide, followed by (2) a regio- and stereoselective ring-opening using a modified Ritter reaction.[3][15]

Workflow for Synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Modified Ritter Reaction Indene Indene Epoxidation Epoxidation Reaction in Chlorobenzene Indene->Epoxidation Catalyst (S,S)-(salen)Mn(III)Cl + 4-Phenylpyridine N-oxide Catalyst->Epoxidation Oxidant Aqueous NaOCl Oxidant->Epoxidation IndeneOxide (1S,2R)-Indene Oxide Epoxidation->IndeneOxide Yield: ~89% ee: ~88% Ritter Ritter Reaction (-15°C to RT) IndeneOxide->Ritter Reagents H₂SO₄ in Acetonitrile (CH₃CN) Reagents->Ritter Hydrolysis Aqueous Hydrolysis (Reflux with NaOH) Ritter->Hydrolysis Forms oxazoline intermediate Product (1S,2R)-(-)-cis-1-Amino-2-indanol Hydrolysis->Product

Caption: Asymmetric synthesis of (1S,2R)-cis-1-amino-2-indanol from indene.

Methodology

Step 1: Asymmetric Epoxidation of Indene [16]

  • Preparation: To a cooled (0°C) reaction vessel charged with chlorobenzene, add the catalyst (S,S)-(salen)Mn(III)Cl (approx. 0.5-1.0 mol%) and the co-catalyst 4-(3-phenylpropyl)pyridine N-oxide (approx. 3-5 mol%).

  • Reactant Addition: Add freshly distilled indene to the catalyst mixture.

  • Reaction Initiation: Add 1.5 M aqueous sodium hypochlorite (NaOCl) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until consumption of the indene is complete.

  • Workup: Upon completion, separate the organic layer. Wash the organic phase sequentially with aqueous NaOH and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1S,2R)-indene oxide. The product can be used in the next step with or without further purification.

Step 2: Ritter Reaction and Hydrolysis [3][15]

  • Reaction Setup: In a separate vessel, dissolve the (1S,2R)-indene oxide in acetonitrile (CH₃CN) and cool the solution to approximately -15°C to -10°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, approx. 2.0 equivalents) to the stirred solution, ensuring the temperature does not rise above -5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction proceeds via the formation of an intermediate oxazoline.

  • Hydrolysis: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12). Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate.

  • Product Isolation: After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by forming a diastereomeric salt with L-tartaric acid to enhance both chemical and stereochemical purity.[3]

Biological Activity and Signaling Pathways

While direct pharmacological studies on this compound are limited, the structurally related compound 2-aminoindane (2-AI) is a known psychostimulant that acts as a selective substrate for plasma membrane monoamine transporters.[17] Specifically, 2-AI is a potent releasing agent at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[17][18] Given the high structural similarity, this compound is hypothesized to interact with these same transporters, modulating monoaminergic neurotransmission.

Monoamine transporters are critical membrane proteins that terminate synaptic signaling by clearing neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[19][20] Compounds that act as substrates or "releasers" are transported into the neuron and induce a conformational change in the transporter, causing it to run in reverse (efflux), thereby releasing neurotransmitters from the cytoplasm into the synapse.[20]

G cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (DA / NE) MAO MAO Vesicle->MAO Metabolism DAT DAT / NET DA_NE_cleft DA / NE Vesicle->DA_NE_cleft 3. Release of DA / NE DAT->Vesicle 2. Promotes Transporter Reversal (Efflux) DA_NE_cleft->DAT Reuptake (Inhibited) Receptor Postsynaptic Receptors DA_NE_cleft->Receptor 4. Binds to Receptors AIOL This compound AIOL->DAT 1. Binds & Transported In

References

Synthesis of Enantiomerically Pure cis-1-Amino-2-indanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure cis-1-amino-2-indanol is a critical chiral building block in modern organic synthesis and medicinal chemistry. Its rigid bicyclic structure and vicinal amino and hydroxyl functionalities make it an invaluable component in the synthesis of chiral ligands for asymmetric catalysis and as a key intermediate in the production of pharmaceuticals. Notably, the (1S, 2R)-enantiomer is a cornerstone of the HIV protease inhibitor Indinavir.[1][2] This technical guide provides an in-depth overview of the most prominent and effective methods for the synthesis of enantiomerically pure cis-1-amino-2-indanol, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways. The methodologies covered include asymmetric epoxidation of indene, enzymatic kinetic resolution, diastereomeric salt formation, and synthesis from chiral precursors.

Core Synthetic Strategies

Several key strategies have been developed to obtain enantiomerically pure cis-1-amino-2-indanol. The choice of method often depends on factors such as scale, desired enantiopurity, and the availability of starting materials and reagents. The primary approaches are:

  • Asymmetric Epoxidation of Indene followed by Ring-Opening: This is one of the most efficient and widely used methods, often employing Jacobsen's chiral (salen)Mn catalyst for the epoxidation of indene, followed by a Ritter reaction to introduce the amino group with the desired cis-stereochemistry.[1][3]

  • Enzymatic Kinetic Resolution: This method relies on the enantioselective acylation or hydrolysis of a racemic mixture of cis-1-amino-2-indanol or its precursors by lipases.[1][4]

  • Diastereomeric Salt Resolution: A classical method involving the formation of diastereomeric salts of racemic cis-1-amino-2-indanol with a chiral resolving agent, followed by separation through fractional crystallization.[4]

  • Synthesis from the Chiral Pool: This approach utilizes readily available enantiopure starting materials, such as D-phenylalanine, to construct the indanol skeleton with the desired stereochemistry.[4]

Experimental Protocols

Asymmetric Epoxidation of Indene and Subsequent Ritter Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Part A: (1S,2R)-Indene Oxide Synthesis

  • Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with an overhead mechanical stirrer, a 125-mL addition funnel, and a thermocouple.

  • Charging the Flask: The flask is charged with indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.

  • Reaction Execution: The resulting brown mixture is cooled to -5°C. A cold sodium hypochlorite (NaOCl) solution (191 mL, 1.7 M) is added slowly with vigorous stirring while maintaining the reaction temperature between 0°C and 2°C. The addition should take approximately 2-2.5 hours.

  • Work-up and Isolation: After the addition is complete, the reaction is stirred for an additional hour at 0°C. Hexanes (200 mL) are added, and the mixture is filtered through a pad of Celite. The organic layer is separated, washed with saturated aqueous NaCl solution (100 mL), dried over Na2SO4, filtered, and concentrated by rotary evaporation. The crude epoxide is purified by short path vacuum distillation (bp 58-60°C at 0.025 mm Hg) to yield (1S,2R)-indene oxide.

Part B: (1S,2R)-1-Aminoindan-2-ol Synthesis (Ritter Reaction)

  • Apparatus Setup: A dry, 1000-mL, three-necked, round-bottomed flask is equipped with a large magnetic stir bar, a 250-mL addition funnel, a 50-mL addition funnel, and a thermocouple.

  • Reaction Mixture Preparation: The flask is charged with dry acetonitrile (100 mL) and cooled to -5°C under a nitrogen atmosphere. Fuming sulfuric acid (20 mL, ~27-33% SO3) is added slowly, followed by the dropwise addition of a solution of the (1S,2R)-indene oxide (26.0 g, 0.197 mol) in dry hexanes (200 mL).

  • Hydrolysis: The reaction mixture is carefully quenched by pouring it into a vigorously stirred mixture of water (200 mL) and hexanes (100 mL) at 0°C. The resulting mixture is stirred for 1 hour at room temperature.

  • Isolation and Purification: The aqueous layer is separated and basified to pH 12-13 with a 50% aqueous NaOH solution, keeping the temperature below 30°C. The product is extracted with 1-butanol (2 x 100 mL). The combined organic layers are concentrated, and the crude product is further purified by crystallization from a mixture of toluene and hexanes to afford enantiomerically pure (1S,2R)-1-aminoindan-2-ol. A final purification can be achieved by forming the L-tartrate salt to enhance both chemical and stereochemical purity.

Enzymatic Kinetic Resolution of rac-trans-1-Azido-2-indanol

This method provides access to both enantiomers of cis-1-amino-2-indanol through the resolution of a key precursor.[1][4]

  • Preparation of Racemic trans-1-Azido-2-indanol: Racemic indene oxide is prepared by epoxidation of indene with m-CPBA. The epoxide is then opened with sodium azide to yield racemic trans-1-azido-2-indanol.

  • Enzymatic Acylation: In a flask, racemic trans-1-azido-2-indanol is dissolved in a mixture of dimethoxyethane (DME) and isopropenyl acetate. Immobilized Lipase PS (Pseudomonas sp.) is added.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until approximately 50% conversion is reached.

  • Separation: The enzyme is filtered off. The filtrate is concentrated, and the resulting mixture of the unreacted (1S,2S)-alcohol and the acylated (1R,2R)-acetate is separated by column chromatography.

  • Conversion to cis-1-Amino-2-indanols: Each enantiomer is then processed separately. The azido group is reduced to an amine (e.g., by hydrogenation), and the trans-amino alcohol is converted to the cis-isomer via an intermediate oxazoline, followed by hydrolysis.

Diastereomeric Salt Resolution

This classical resolution method is effective for obtaining one of the enantiomers in high purity.[4]

  • Salt Formation: Racemic cis-1-amino-2-indanol is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water). An equimolar amount of a chiral resolving agent, such as (S)-2-phenylpropionic acid, is added.

  • Crystallization: The solution is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

  • Isolation of the Diastereomeric Salt: The crystals are collected by filtration and washed with a small amount of cold solvent. The diastereomeric excess (de) of the salt can be checked at this stage.

  • Liberation of the Enantiopure Amine: The purified diastereomeric salt is treated with a base (e.g., aqueous NaOH) to neutralize the acid and liberate the free amino alcohol.

  • Extraction: The enantiomerically enriched cis-1-amino-2-indanol is extracted into an organic solvent, dried, and concentrated to yield the final product.

Synthesis from D-Phenylalanine

This chemoenzymatic route utilizes a readily available chiral starting material.[4]

  • Conversion of D-Phenylalanine: D-phenylalanine is converted to the corresponding optically pure α-hydroxy acid using a mixture of NaNO2 and H2SO4.

  • Protection and Acyl Chloride Formation: The hydroxyl group is protected (e.g., as a silyl ether), and the carboxylic acid is converted to an acyl chloride using thionyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The acyl chloride is subjected to an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid (e.g., AlCl3) to form a cyclic ketone intermediate, preserving the stereocenter.

  • Reduction and Deprotection: The ketone is diastereoselectively reduced to the corresponding alcohol, and subsequent deprotection steps yield the enantiomerically pure cis-1-amino-2-indanol.

Data Presentation

MethodStarting MaterialKey Reagent/CatalystTypical YieldEnantiomeric Excess (ee)Reference
Asymmetric Epoxidation & Ritter ReactionIndene(S,S)-Jacobsen's Catalyst, Fuming Sulfuric Acid~50% (overall)>99% (after salt formation)[1][3]
Enzymatic Resolution (of trans-azidoindanol)rac-trans-1-Azido-2-indanolLipase PS~45% (for each enantiomer)>96%[1][4]
Diastereomeric Salt Resolutionrac-cis-1-Amino-2-indanol(S)-2-Phenylpropionic acid~35%>99%[4]
Synthesis from Chiral PoolD-PhenylalanineNaNO2/H2SO4, SOCl2, AlCl3~82% (first step)>99%[4]

Mandatory Visualizations

Asymmetric Synthesis of (1S,2R)-cis-1-Amino-2-indanol

Asymmetric_Synthesis cluster_reagents Key Reagents Indene Indene IndeneOxide (1S,2R)-Indene Oxide Indene->IndeneOxide (S,S)-Jacobsen's Catalyst, NaOCl, 4-PPNO Aminoindanol (1S,2R)-cis-1-Amino-2-indanol IndeneOxide->Aminoindanol 1. Fuming H₂SO₄, CH₃CN 2. H₂O Catalyst Jacobsen's Catalyst Oxidant NaOCl Ritter H₂SO₄ / CH₃CN

Caption: Asymmetric epoxidation of indene followed by a Ritter reaction.

Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution Racemic Racemic trans-1-Azido-2-indanol EnzymaticStep Enzymatic Acylation (Lipase PS, Isopropenyl Acetate) Racemic->EnzymaticStep Mixture Mixture of (1S,2S)-Alcohol and (1R,2R)-Acetate EnzymaticStep->Mixture Separation Chromatographic Separation Mixture->Separation Enantiomer1 (1S,2S)-Azidoindanol Separation->Enantiomer1 Enantiomer2 (1R,2R)-Azido Acetate Separation->Enantiomer2 FinalProduct1 (1S,2R)-cis-1-Amino-2-indanol Enantiomer1->FinalProduct1 Reduction, Isomerization FinalProduct2 (1R,2S)-cis-1-Amino-2-indanol Enantiomer2->FinalProduct2 Hydrolysis, Reduction, Isomerization

Caption: Workflow for enzymatic kinetic resolution of a precursor.

Diastereomeric Salt Resolution Logic

Diastereomeric_Resolution Racemate Racemic cis-1-Amino-2-indanol ((1S,2R) and (1R,2S)) AddResolver Add (S)-2-Phenylpropionic Acid Racemate->AddResolver Diastereomers Diastereomeric Salts ((1S,2R)-(S)) and ((1R,2S)-(S)) AddResolver->Diastereomers Crystallize Fractional Crystallization Diastereomers->Crystallize LessSoluble Less Soluble Salt ((1R,2S)-(S)) Crystallize->LessSoluble MoreSoluble More Soluble Salt in Mother Liquor ((1S,2R)-(S)) Crystallize->MoreSoluble Liberate Basification LessSoluble->Liberate PureEnantiomer (1R,2S)-cis-1-Amino-2-indanol Liberate->PureEnantiomer

Caption: Logical steps in diastereomeric salt resolution.

References

Chiral Pool Synthesis from 2-Aminoindan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of (cis)-2-aminoindan-1-ol as a versatile chiral building block in asymmetric synthesis. Sourced from the chiral pool, this rigid bicyclic amino alcohol has proven invaluable as a chiral auxiliary and a precursor to highly effective chiral ligands, finding significant application in the pharmaceutical industry, most notably in the synthesis of the HIV-1 protease inhibitor Indinavir. This document details key synthetic transformations, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes complex pathways and workflows.

Introduction to 2-Aminoindan-1-ol in Chiral Pool Synthesis

Chiral pool synthesis is a strategic approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. (cis)-2-Aminoindan-1-ol, with its conformationally restricted indane backbone and vicinal amino and hydroxyl functionalities, serves as an exemplary chiral synthon. Its rigid structure provides a well-defined stereochemical environment, enabling high levels of stereoinduction in a variety of chemical reactions. The commercial availability of both enantiomers, (1S,2R)-(-)-cis-1-amino-2-indanol and (1R,2S)-(+)-cis-1-amino-2-indanol, further enhances its utility, allowing for the selective synthesis of either enantiomer of a target molecule.

Applications as a Chiral Auxiliary

One of the primary applications of this compound is as a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The auxiliary is subsequently removed, having imparted its chirality to the product.

Asymmetric Aldol Reactions

In asymmetric aldol reactions, this compound is typically converted into a chiral oxazolidinone. This is then N-acylated, and the resulting imide is enolized to form a chiral enolate. The rigid structure of the indane-fused oxazolidinone effectively shields one face of the enolate, leading to highly diastereoselective additions to aldehydes.

Table 1: Diastereoselective Aldol Reaction of Chiral Oxazolidinone Derived from (1S,2R)-2-Aminoindan-1-ol

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:185
Benzaldehyde>99:188
Propionaldehyde>95:582

Experimental Protocol: Asymmetric Aldol Reaction

  • Preparation of the N-Propionyl Oxazolidinone: To a solution of the oxazolidinone derived from (1S,2R)-2-aminoindan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Enolate Formation and Aldol Addition: A solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM is cooled to -78 °C. Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq.). The mixture is stirred for 30 minutes at -78 °C. The desired aldehyde (1.5 eq.) is then added dropwise, and the reaction is stirred for 3 hours at -78 °C.

  • Work-up and Purification: The reaction is quenched with a pH 7 phosphate buffer and extracted with DCM. The combined organic layers are dried over MgSO₄ and concentrated. The crude product is purified by flash chromatography to afford the aldol adduct.[1]

Asymmetric Diels-Alder Reactions

The oxazolidinone derived from this compound also serves as an excellent chiral auxiliary in Diels-Alder reactions. N-acylation with an α,β-unsaturated acyl group provides a chiral dienophile. In the presence of a Lewis acid, the oxazolidinone directs the cycloaddition to one face of the dienophile, resulting in high diastereoselectivity.

Table 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction with Cyclopentadiene

Dienophile (N-Acyl Group)Lewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
AcryloylEt₂AlCl>99:192
CrotonoylEt₂AlCl>99:189

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Preparation of the N-Acryloyl Oxazolidinone: To a solution of the oxazolidinone derived from (1S,2R)-2-aminoindan-1-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq.) dropwise. The solution is stirred for 30 minutes, followed by the addition of acryloyl chloride (1.1 eq.). The reaction mixture is stirred at -78 °C for 1 hour and then warmed to 0 °C for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.

  • Diels-Alder Cycloaddition: The N-acryloyl oxazolidinone (1.0 eq.) is dissolved in anhydrous DCM and cooled to -78 °C. Diethylaluminum chloride (1.2 eq.) is added dropwise, and the mixture is stirred for 30 minutes. Freshly cracked cyclopentadiene (3.0 eq.) is then added, and the reaction is stirred at -78 °C for 3 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over MgSO₄ and concentrated. The crude product is purified by flash chromatography.[2][3][4]

Application in the Synthesis of Chiral Ligands

The vicinal amino alcohol functionality of this compound makes it an ideal precursor for the synthesis of a variety of chiral ligands for asymmetric catalysis.

Ligands for Asymmetric Transfer Hydrogenation

Chiral ligands derived from this compound, when complexed with transition metals such as rhodium or ruthenium, form highly efficient catalysts for the asymmetric transfer hydrogenation of prochiral ketones and imines. These reactions typically utilize isopropanol or a formic acid/triethylamine mixture as the hydrogen source.

Table 3: Asymmetric Transfer Hydrogenation of Acetophenone

Metal PrecursorLigandHydrogen SourceBaseYield (%)Enantiomeric Excess (ee, %)
[Rh(Cp*)Cl₂]₂(1S,2R)-2-Aminoindan-1-oli-PrOHKOH>9597 (S)
[Ru(p-cymene)Cl₂]₂N-tosyl-(1S,2R)-aminoindanolHCOOH/NEt₃-9899 (S)

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Formation: In a Schlenk flask under an inert atmosphere, the rhodium precursor [Rh(Cp*)Cl₂]₂ (0.005 mmol) and (1S,2R)-2-aminoindan-1-ol (0.011 mmol) are dissolved in anhydrous and degassed isopropanol (5 mL). The mixture is stirred at room temperature for 20 minutes to allow for catalyst formation.

  • Transfer Hydrogenation: A solution of acetophenone (1.0 mmol) in isopropanol (2 mL) is added to the catalyst solution, followed by the addition of a 2 M solution of KOH in isopropanol (0.1 mL). The reaction mixture is stirred at room temperature and monitored by TLC or GC.

  • Work-up and Analysis: Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over Na₂SO₄ and concentrated. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.[5][6]

Application in Drug Development: The Synthesis of Indinavir

A landmark application of chiral pool synthesis utilizing this compound is the industrial-scale synthesis of Indinavir (Crixivan®), a potent HIV-1 protease inhibitor.[7] The (1S,2R)-1-amino-2-indanol moiety is a crucial component of the drug, providing a rigid scaffold that correctly orients the molecule within the active site of the HIV-1 protease enzyme.

Synthesis of the Aminoindanol Moiety

The enantiomerically pure (1S,2R)-1-amino-2-indanol is a key intermediate in the synthesis of Indinavir.[8] A common synthetic route starts from indene.

Indinavir_Synthesis_Fragment Indene Indene Indene_Oxide (1R,2S)-Indene Oxide Indene->Indene_Oxide Asymmetric Epoxidation Aminoindanol (1S,2R)-1-Amino-2-indanol Indene_Oxide->Aminoindanol Ring Opening & Hydrolysis

Caption: Key steps in the synthesis of the aminoindanol core of Indinavir.

HIV-1 Protease Inhibition

Indinavir functions as a competitive inhibitor of the HIV-1 protease.[9][10] The enzyme is a homodimeric aspartyl protease that cleaves viral polyproteins into functional proteins, a critical step in the viral life cycle. Indinavir is designed to mimic the transition state of the natural peptide substrate of the protease.[10] The hydroxyl group of the aminoindanol moiety forms a key hydrogen bond with the catalytic aspartate residues (Asp25 and Asp25') in the active site, effectively blocking the enzyme's function.[11][12]

HIV_Protease_Inhibition Mechanism of HIV-1 Protease Inhibition by Indinavir cluster_protease HIV-1 Protease Active Site Asp25 Asp25 Products Mature Viral Proteins Asp25->Products Cleavage No_Cleavage No Cleavage Asp25_prime Asp25' Asp25_prime->Products Cleavage Indinavir Indinavir Indinavir->Asp25 Strongly Binds & Blocks Active Site Indinavir->Asp25_prime Strongly Binds & Blocks Active Site Polyprotein Viral Polyprotein Polyprotein->Asp25 Binds to active site Polyprotein->Asp25_prime Binds to active site

Caption: Indinavir competitively inhibits HIV-1 protease, preventing polyprotein cleavage.

Conclusion

(cis)-2-Aminoindan-1-ol stands out as a highly valuable chiral building block in modern organic synthesis. Its rigid framework provides a predictable platform for high stereocontrol in a variety of asymmetric transformations, including aldol and Diels-Alder reactions. Furthermore, its utility as a precursor for chiral ligands in asymmetric catalysis and its central role in the synthesis of the blockbuster drug Indinavir underscore its significance in both academic research and industrial drug development. The detailed methodologies and comparative data presented in this guide aim to facilitate its broader application and inspire the development of new synthetic strategies based on this versatile chiral scaffold.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Reduction of Ketones using a (1R,2S)-2-Aminoindan-1-ol Derived Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed protocol for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This method utilizes a chiral oxazaborolidine catalyst derived from (1R,2S)-(-)-2-aminoindan-1-ol, a key transformation in modern asymmetric synthesis, particularly in the pharmaceutical industry for the preparation of chiral drug intermediates.[1][2] This protocol is a variation of the well-established Corey-Bakshi-Shibata (CBS) reduction.[2][3][4]

Introduction

The conversion of prochiral ketones to enantiomerically enriched secondary alcohols is a fundamental process in organic synthesis.[1] Chiral alcohols are crucial building blocks for a vast array of pharmaceuticals and biologically active compounds. The CBS reduction, utilizing an oxazaborolidine catalyst, offers a reliable and highly enantioselective method for this transformation.[2][3][4] The catalyst, formed from a chiral amino alcohol like (1R,2S)-(-)-2-aminoindan-1-ol and a borane source, creates a chiral environment that directs the hydride reduction to one of the two enantiotopic faces of the ketone carbonyl group.[2][5]

Mechanism of Action

The enantioselective reduction is facilitated by the in-situ formation of a chiral oxazaborolidine catalyst from (1R,2S)-(-)-2-aminoindan-1-ol and a borane source, typically borane-dimethyl sulfide (BMS) or borane-THF complex. The generally accepted mechanism proceeds through the following key steps:

  • Catalyst Formation : The chiral amino alcohol reacts with the borane source to form the rigid oxazaborolidine catalyst.

  • Catalyst-Borane Complex Formation : The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.

  • Ketone Coordination : The more Lewis acidic endocyclic boron atom of the catalyst-borane complex coordinates to the oxygen atom of the prochiral ketone. The ketone orients itself to minimize steric hindrance between its larger substituent and the bulky indanyl moiety of the catalyst.

  • Hydride Transfer : The coordinated borane then delivers a hydride to the carbonyl carbon of the ketone via a six-membered ring transition state. This hydride transfer occurs to a specific face of the ketone, dictated by the steric environment of the catalyst.

  • Product Release and Catalyst Regeneration : The resulting alkoxyborane dissociates from the catalyst, and upon workup, yields the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

Data Presentation

The following table summarizes the performance of the in-situ generated oxazaborolidine catalyst in the asymmetric reduction of various ketones. The data demonstrates the high enantioselectivity achievable with this protocol.

EntryKetone SubstrateProductYield (%)Enantiomeric Excess (% ee)
1Acetophenone(R)-1-Phenylethanol>9596
2Propiophenone(R)-1-Phenyl-1-propanol>9598
32'-Chloroacetophenone(R)-1-(2-Chlorophenyl)ethanol>9591
4α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol>9585
5tert-Butyl methyl ketone(R)-3,3-Dimethyl-2-butanol>9589
6Isopropyl methyl ketone(R)-3-Methyl-2-butanol>9581
72-Pentanone(R)-2-Pentanol>9569

Yields and ee values are representative and may vary based on specific reaction conditions and the purity of reagents. Data compiled from representative results of similar in-situ generated oxazaborolidine catalysts.[6][7]

Experimental Protocols

This section provides a detailed methodology for the enantioselective reduction of acetophenone as a representative example.

Materials:

  • (1R,2S)-(-)-2-Aminoindan-1-ol

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

1. Catalyst Preparation (In-situ):

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (1R,2S)-(-)-2-aminoindan-1-ol (0.1 mmol, 10 mol%).

  • Add anhydrous THF (5 mL) to dissolve the amino alcohol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.1 mL, ~1.0 mmol) dropwise to the solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the oxazaborolidine catalyst is typically accompanied by the evolution of hydrogen gas.

2. Asymmetric Reduction:

  • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

  • Add the acetophenone solution dropwise to the catalyst solution over a period of 10-15 minutes.

  • Add an additional equivalent of borane-dimethyl sulfide complex (0.1 mL, ~1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete (as indicated by TLC), quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose the excess borane.

  • Add 1 M HCl (5 mL) and stir the mixture for 15 minutes.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

4. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Determine the enantiomeric excess of the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the catalytic cycle.

experimental_workflow cluster_prep Catalyst Preparation (In-situ) cluster_reduction Asymmetric Reduction cluster_workup Work-up and Isolation cluster_analysis Purification and Analysis start Dissolve (1R,2S)-2-Aminoindan-1-ol in anhydrous THF add_bms Add Borane-Dimethyl Sulfide (BMS) at 0°C start->add_bms stir Stir at 0°C then warm to RT add_bms->stir cool_catalyst Cool catalyst solution stir->cool_catalyst add_ketone Add ketone solution dropwise cool_catalyst->add_ketone add_more_bms Add additional BMS add_ketone->add_more_bms monitor Monitor reaction by TLC add_more_bms->monitor quench Quench with Methanol monitor->quench acidify Add 1M HCl quench->acidify extract Extract with organic solvent acidify->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and concentrate wash->dry purify Flash Column Chromatography dry->purify analyze Determine % ee by Chiral HPLC/GC purify->analyze

Caption: Experimental workflow for the enantioselective reduction of ketones.

catalytic_cycle catalyst Oxazaborolidine Catalyst borane_complex Catalyst-Borane Complex catalyst->borane_complex + Borane ketone_coord Ketone Coordination borane_complex->ketone_coord + Ketone hydride_transfer Hydride Transfer (Transition State) ketone_coord->hydride_transfer product_release Product Release & Catalyst Regeneration hydride_transfer->product_release product_release->catalyst Regenerated Catalyst chiral_alcohol Chiral Alcohol product_release->chiral_alcohol Product

Caption: Simplified catalytic cycle for the CBS reduction.

References

Application Notes and Protocols: Asymmetric Diels-Alder Reaction Utilizing a 2-Aminoindan-1-ol Derived Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing an asymmetric Diels-Alder reaction using a chiral auxiliary derived from 2-Aminoindan-1-ol. The protocols and data presented are based on established methodologies to ensure high diastereoselectivity and enantioselectivity in the synthesis of complex cyclic molecules.

The Diels-Alder reaction is a cornerstone in organic synthesis for the construction of six-membered rings.[1] The use of chiral auxiliaries, such as those derived from the readily available cis-1-amino-2-indanol, offers a reliable method to control the stereochemical outcome of this powerful cycloaddition.[2][3] These auxiliaries provide excellent facial shielding, leading to high levels of asymmetric induction.[4]

I. Synthesis of the Chiral Auxiliary and Dienophile

The preparation of the chiral dienophile involves a two-step process starting from commercially available (1R, 2S)-1-amino-2-indanol.[2] First, the amino group is derivatized with an arylsulfonyl chloride, followed by acylation of the hydroxyl group with acryloyl chloride.

Protocol 1: Synthesis of cis-1-Arylsulfonamido-2-indanols (2a-c)

  • Dissolve (1R, 2S)-1-amino-2-indanol (1) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (3 equivalents).

  • Add the desired arylsulfonyl chloride (1.2 equivalents).

  • Stir the reaction mixture at 23 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the product by silica gel chromatography to afford the corresponding sulfonamide derivatives (2a-c) in high yields (90–93%).[2]

Protocol 2: Synthesis of Acrylate Esters (3a-c)

  • Dissolve the synthesized sulfonamido alcohol (2a-c) in dichloromethane (CH₂Cl₂).

  • Add triethylamine.

  • Add acryloyl chloride (1.2 equivalents).

  • Stir the reaction mixture.

  • Upon completion, perform an aqueous work-up.

  • Purify the product by silica gel chromatography to yield the acrylate esters (3a-c) (55–77% yield).[2]

Diagram 1: Synthesis of the this compound Derived Dienophile

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Acylation A (1R, 2S)-1-amino-2-indanol B Arylsulfonyl chloride, Et3N, CH2Cl2, 23 °C A->B C cis-1-Arylsulfonamido-2-indanol (2a-c) (90-93% yield) B->C D cis-1-Arylsulfonamido-2-indanol (2a-c) E Acryloyl chloride, Et3N, CH2Cl2 D->E F Chiral Acrylate Ester (3a-c) (55-77% yield) E->F

Caption: Synthesis of the chiral acrylate dienophile from (1R, 2S)-1-amino-2-indanol.

II. Asymmetric Diels-Alder Reaction

The Lewis acid-promoted Diels-Alder reaction between the chiral acrylate ester and a diene, such as cyclopentadiene, proceeds with high endo-selectivity and diastereoselectivity.[2]

Protocol 3: Lewis Acid Promoted Diels-Alder Reaction

  • Dissolve the chiral acrylate ester (e.g., 3a) in dichloromethane (CH₂Cl₂).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid catalyst (e.g., Et₂AlCl).

  • Add freshly distilled cyclopentadiene.

  • Stir the reaction for the specified time (e.g., 36 hours at 0 °C).[2]

  • Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Analyze the crude product by ¹H-NMR to determine the endo:exo ratio and diastereoselectivity.

  • Purify the cycloadduct by silica gel chromatography.

Diagram 2: Experimental Workflow for Asymmetric Diels-Alder Reaction

G A Dissolve chiral dienophile in CH2Cl2 B Cool to reaction temperature A->B C Add Lewis Acid B->C D Add Diene C->D E Stir for specified time D->E F Quench reaction E->F G Aqueous work-up and extraction F->G H Dry and concentrate G->H I Analyze (NMR) H->I J Purify (Chromatography) I->J

Caption: General workflow for the asymmetric Diels-Alder reaction.

III. Data Presentation

The efficiency of the asymmetric induction is highly dependent on the choice of the arylsulfonyl group on the auxiliary and the Lewis acid catalyst. The following tables summarize the results obtained under different reaction conditions.

Table 1: Effect of Arylsulfonyl Auxiliary on the Diels-Alder Reaction with Cyclopentadiene

EntryDienophileLewis AcidTemp (°C)Yield (%)endo:exoDiastereomeric Excess (d.e., %)*
13a (Ar = Phenyl)None0-80:200
23a (Ar = Phenyl)Et₂AlCl085>99:<192
33b (Ar = p-Tolyl)Et₂AlCl088>99:<194
43c (Ar = p-NO₂-Ph)Et₂AlCl090>99:<196

*Determined by ¹H-NMR analysis of the crude reaction mixture.

Table 2: Influence of Lewis Acid on Diastereoselectivity (Dienophile 3c)

EntryLewis AcidTemp (°C)Yield (%)endo:exoDiastereomeric Excess (d.e., %)
1Et₂AlCl090>99:<196
2EtAlCl₂-7892>99:<198
3TiCl₄-7885>99:<195
4SnCl₄-788095:590

IV. Auxiliary Removal

A key advantage of this chiral auxiliary is its facile removal under mild conditions, allowing for the recovery of the chiral auxiliary without loss of optical purity.[2]

Protocol 4: Hydrolysis of the Cycloadduct

  • Dissolve the Diels-Alder adduct in a suitable solvent system (e.g., THF/H₂O).

  • Add a base (e.g., LiOH).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the carboxylic acid product.

  • The chiral auxiliary can be recovered from the aqueous layer. For example, hydrolysis of the cycloadduct from entry 5 provided norbornene-2(S)-carboxylic acid with 83% ee, and the auxiliary was recovered in 85-95% yield.[2]

Diagram 3: Proposed Transition State for Stereochemical Control

G cluster_0 Chelated Intermediate Aux Indane Auxiliary O1 C=O Aux->O1 s-cis conformer O2 SO2 Aux->O2 LA Lewis Acid (e.g., AlEt2+) O1->LA O2->LA Diene Diene (approaches from less hindered face) Diene->O1 [4+2] cycloaddition

Caption: Chelation control model for the Diels-Alder reaction.

V. Conclusion

The use of cis-1-arylsulfonamido-2-indanols as chiral auxiliaries in the Diels-Alder reaction provides a highly effective method for the synthesis of enantiomerically enriched cyclohexene derivatives. The commercially available starting material, straightforward preparation of the dienophile, high diastereoselectivities, and the ability to recover the chiral auxiliary make this a valuable tool for asymmetric synthesis in research and drug development.[2] The rigid indane backbone of the auxiliary offers excellent facial shielding, leading to predictable and high levels of stereocontrol.[4]

References

Application Notes and Protocols: Step-by-Step Removal of 2-Aminoindan-1-ol Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the removal of the versatile 2-aminoindan-1-ol chiral auxiliary, a cornerstone in modern asymmetric synthesis. Its rigid indane backbone offers exceptional stereocontrol in a variety of chemical transformations, including aldol additions and Diels-Alder reactions.[1][2] The efficient cleavage of this auxiliary is a critical step in isolating the final, enantiomerically enriched product.

The following sections detail established methodologies for the removal of the this compound auxiliary, typically employed in its oxazolidinone form. Quantitative data from representative transformations are summarized for comparative analysis.

Experimental Protocols

Several methods have been developed for the effective removal of the this compound auxiliary, each suited to different substrate sensitivities and desired final functionalities. The most common approaches are hydrolytic, reductive, and nucleophilic cleavage.

Protocol 1: Hydrolytic Cleavage to Yield Carboxylic Acids

This method is widely used to obtain the chiral carboxylic acid product and allows for the recovery of the parent this compound auxiliary.

Reagents and Materials:

  • N-acylated this compound oxazolidinone adduct

  • Lithium hydroxide (LiOH) solution (1 M)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl) (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-acyl oxazolidinone adduct (1 equivalent) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M lithium hydroxide solution (2-4 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated chiral auxiliary. The auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

  • Extract the desired carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by silica gel column chromatography if necessary.

Protocol 2: Reductive Cleavage to Yield Alcohols

This protocol is employed when the desired product is a chiral alcohol. Lithium aluminium hydride (LAH) is a common reagent for this transformation.

Reagents and Materials:

  • N-acylated this compound oxazolidinone adduct

  • Lithium aluminium hydride (LAH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LAH (2-3 equivalents) in anhydrous THF.

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve the N-acyl oxazolidinone adduct (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension.

  • Stir the reaction mixture at 0 °C. The reaction time can vary from 30 minutes to several hours; monitor by TLC.

  • After the reaction is complete, cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, add sodium sulfate decahydrate portion-wise until a granular precipitate forms.

  • Stir the resulting mixture vigorously for 30 minutes to an hour.

  • Filter the solid precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by silica gel column chromatography.

Protocol 3: Methanolysis to Yield Methyl Esters

This method provides a mild alternative for obtaining the methyl ester of the chiral carboxylic acid.

Reagents and Materials:

  • N-acylated this compound oxazolidinone adduct

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-acyl oxazolidinone adduct (1 equivalent) in a mixture of anhydrous THF and anhydrous methanol.

  • Cool the solution to 0 °C.

  • Add a solution of sodium methoxide (0.5 to 1.5 equivalents) in methanol dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the resulting methyl ester by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the removal of the this compound auxiliary under different conditions, leading to various final products.

Adduct TypeRemoval MethodReagentsProduct TypeYield (%)Auxiliary Recovery (%)
Aldol AdductHydrolytic1 M LiOH in THF/H₂OCarboxylic Acid89%77-85%
Aldol AdductReductiveLiAlH₄ in THFAlcohol81%Not Reported
N-Crotonyl ImideReductiveLiAlH₄ in THFAlcohol81%Not Reported

Data compiled from published literature.[3]

Visualizing the Workflow

The following diagram illustrates the general workflow for the application and subsequent removal of the this compound chiral auxiliary.

G cluster_0 Asymmetric Synthesis cluster_1 Auxiliary Removal cluster_2 Purification start Substrate attachment Auxiliary Attachment start->attachment auxiliary This compound Auxiliary auxiliary->attachment adduct Chiral Adduct attachment->adduct reaction Diastereoselective Reaction (e.g., Aldol, Diels-Alder) adduct->reaction product_adduct Product-Adduct reaction->product_adduct removal Auxiliary Removal product_adduct->removal product Final Chiral Product (Acid, Alcohol, Ester) removal->product Cleavage recovered_aux Recovered Auxiliary removal->recovered_aux Recycle purification Purification (Chromatography) product->purification

Caption: General workflow for asymmetric synthesis using the this compound auxiliary.

References

Application Notes and Protocols: Synthesis of Oxazolidinone from 2-Aminoindan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of the corresponding oxazolidinone from (1R,2S)-2-aminoindan-1-ol. The protocol is based on the cyclization of the amino alcohol using a carbonylating agent, a common and effective method for forming the oxazolidinone ring system. This heterocyclic moiety is a key structural feature in various pharmaceuticals and is often used as a chiral auxiliary in asymmetric synthesis.

Experimental Protocol

This protocol describes the synthesis of (3aR,8aS)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazol-2-one from (1R,2S)-2-aminoindan-1-ol using triphosgene as the carbonylating agent.

Materials:

  • (1R,2S)-2-aminoindan-1-ol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1R,2S)-2-aminoindan-1-ol (1.0 equivalent). Dissolve the amino alcohol in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (2.2-2.5 equivalents) to the solution and stir for 10-15 minutes.

  • Addition of Carbonylating Agent: In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Add the triphosgene solution dropwise to the cooled amino alcohol solution over 30-60 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure oxazolidinone product.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and melting point analysis. A similar synthesis starting from a substituted cis-aminoindanol derivative has been reported to yield the corresponding oxazolidinone in good yield.[1]

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of an oxazolidinone from a cis-amino alcohol using triphosgene, based on a representative literature procedure.[1]

ParameterValueNotes
Starting Materialcis-amino alcohol(1R,2S)-2-aminoindan-1-ol is the substrate for this protocol.
Carbonylating AgentTriphosgeneA safer, solid alternative to phosgene gas. Diethyl carbonate can also be used, often at higher temperatures.[2]
BaseTriethylamine (Et3N)A non-nucleophilic base is required to neutralize the HCl generated during the reaction.
Stoichiometry (Substrate:Triphosgene:Base)1 : 0.4 : 2.5Approximately 1/3 equivalent of triphosgene is theoretically needed. Using slightly more can ensure complete reaction.
SolventAnhydrous Dichloromethane (DCM)Other aprotic solvents like THF can also be used.
Reaction Temperature0 °C to Room TemperatureThe initial cooling is to control the exothermic reaction.
Reaction Time2 - 4 hoursReaction progress should be monitored by TLC.
Reported Yield~79%This is a representative yield for a similar substrate and may vary.[1]

Experimental Workflow and Reaction Scheme

The following diagrams illustrate the logical flow of the experimental procedure and the chemical transformation.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification cluster_analysis Final Product start Dissolve 2-Aminoindan-1-ol in anhydrous DCM cool Cool solution to 0°C start->cool add_base Add Triethylamine cool->add_base prep_triphosgene Prepare Triphosgene solution in DCM add_triphosgene Add Triphosgene solution dropwise to main flask prep_triphosgene->add_triphosgene react Stir at RT for 2-4h add_triphosgene->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Oxazolidinone Product purify->product characterize Characterize (NMR, MS) product->characterize

Caption: Experimental workflow for the synthesis of oxazolidinone.

reaction_scheme reactant This compound reagents 1) Triphosgene, Et3N 2) DCM, 0°C to RT reactant->reagents product Indeno[1,2-d]oxazol-2-one reagents->product

Caption: General reaction scheme for oxazolidinone formation.

References

Application Notes and Protocols: cis-1-Aminoindan-2-ol as a Chiral Auxiliary in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures. Achieving high stereocontrol in this reaction is crucial for the synthesis of enantiomerically pure compounds, a common requirement in drug development. Chiral auxiliaries are a powerful tool for inducing stereoselectivity. Among these, cis-1-aminoindan-2-ol has emerged as a highly effective chiral auxiliary. Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of asymmetric induction in aldol reactions.[1] This document provides a detailed overview of the mechanism, quantitative data, and experimental protocols for the use of cis-1-aminoindan-2-ol-derived auxiliaries in asymmetric aldol reactions.

Mechanism of Action

cis-1-Aminoindan-2-ol is not typically used as a direct catalyst in aldol reactions in the way that proline operates through an enamine intermediate. Instead, it serves as a chiral auxiliary that is covalently attached to the reacting molecule to direct the stereochemical outcome of the reaction. The most common approach involves the formation of a chiral oxazolidinone from cis-1-aminoindan-2-ol.[1] This oxazolidinone is then acylated, and the resulting N-acyl oxazolidinone is used in the aldol reaction.

The generally accepted mechanism proceeds through the following key steps:

  • Formation of the Chiral Auxiliary: cis-1-Aminoindan-2-ol is reacted with a carbonate source, such as disuccinimidyl carbonate, to form a chiral oxazolidinone.[1]

  • Acylation: The oxazolidinone is then acylated with an acyl halide or anhydride to attach the desired ketone precursor.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a base, typically a lithium or boron reagent, to generate a stereodefined (Z)-enolate. The rigid structure of the indanyl moiety effectively shields one face of the enolate.

  • Stereoselective Aldol Addition: The enolate reacts with an aldehyde. The chiral auxiliary directs the approach of the aldehyde to the less sterically hindered face of the enolate, leading to the formation of a specific diastereomer of the aldol adduct.

  • Removal of the Auxiliary: The chiral auxiliary is subsequently cleaved from the aldol product, typically by hydrolysis, to yield the desired β-hydroxy acid or a derivative thereof. The valuable chiral auxiliary can often be recovered and reused.[2]

Aldol_Reaction_Mechanism cluster_cycle Catalytic Cycle of Chiral Auxiliary cluster_reactants Reactants Auxiliary cis-1-Aminoindan-2-ol Oxazolidinone Chiral Oxazolidinone Auxiliary->Oxazolidinone Carbonate AcylOxazolidinone N-Acyl Oxazolidinone Oxazolidinone->AcylOxazolidinone Acylation Enolate (Z)-Enolate AcylOxazolidinone->Enolate Base (e.g., LDA) AldolAdduct Aldol Adduct Enolate->AldolAdduct Aldehyde AldolAdduct->Auxiliary Auxiliary Recovery Product β-Hydroxy Acid AldolAdduct->Product Hydrolysis Aldehyde Aldehyde (R'CHO) KetonePrecursor Acyl Source (RCH2COX)

Figure 1: Mechanism of the cis-1-aminoindan-2-ol-derived auxiliary in an asymmetric aldol reaction.

Quantitative Data

The use of cis-1-aminoindan-2-ol-derived oxazolidinones as chiral auxiliaries in aldol reactions provides high yields and excellent stereoselectivities for a range of aldehydes and ketone precursors. The following table summarizes representative results.

EntryAldehyde (R'CHO)N-Acyl Group (RCH2CO-)Diastereomeric Ratio (syn:anti)Yield (%)Enantiomeric Excess (ee, %)
1BenzaldehydePropionyl>99:185>99
2IsobutyraldehydePropionyl>99:182>99
3AcetaldehydePropionyl98:275>99
4CinnamaldehydePropionyl>99:180>99
5BenzaldehydeButyryl>99:188>99

Data compiled from representative literature on aldol reactions using cis-1-aminoindan-2-ol derived auxiliaries.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Oxazolidinone from cis-1-Aminoindan-2-ol

  • To a solution of (1S,2R)-cis-1-aminoindan-2-ol (1.0 eq) in anhydrous acetonitrile (0.2 M) is added triethylamine (3.0 eq).

  • Disuccinimidyl carbonate (1.5 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the chiral oxazolidinone.

Protocol 2: General Procedure for the Asymmetric Aldol Reaction

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF.

  • The mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.

  • The desired aldehyde (1.2 eq) is then added dropwise.

  • The reaction is stirred at -78 °C for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude aldol adduct is purified by flash chromatography on silica gel.

Protocol 3: Removal of the Chiral Auxiliary

  • The purified aldol adduct (1.0 eq) is dissolved in a mixture of THF and water (4:1 v/v).

  • The solution is cooled to 0 °C, and lithium hydroxide (LiOH) (2.0 eq) is added.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer is then acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.

  • The combined ethyl acetate layers are dried over anhydrous sodium sulfate and concentrated to yield the β-hydroxy acid.

Experimental_Workflow start Start aux_synthesis Protocol 1: Synthesis of Chiral Oxazolidinone start->aux_synthesis aldol_reaction Protocol 2: Asymmetric Aldol Reaction aux_synthesis->aldol_reaction aux_removal Protocol 3: Removal of Chiral Auxiliary aldol_reaction->aux_removal product Final Product: Enantiopure β-Hydroxy Acid aux_removal->product recovered_aux Recovered Chiral Auxiliary aux_removal->recovered_aux

Figure 2: Experimental workflow for the asymmetric aldol reaction using a cis-1-aminoindan-2-ol-derived auxiliary.

References

The Pivotal Role of 2-Aminoindan-1-ol and Its Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Aminoindan-1-ol and its related compounds, particularly cis-1-aminoindan-2-ol and 2-aminoindan, have emerged as indispensable building blocks in the synthesis of complex pharmaceutical intermediates. Their rigid, bicyclic structure provides a unique scaffold that allows for a high degree of stereochemical control in asymmetric reactions, making them invaluable in the production of enantiomerically pure active pharmaceutical ingredients (APIs). This application note provides a detailed overview of the use of these compounds in the synthesis of key pharmaceutical intermediates, including comprehensive experimental protocols, quantitative data, and workflow visualizations.

Application 1: Synthesis of (R)-Indacaterol Intermediate

(R)-Indacaterol is a long-acting beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD). A key step in its synthesis involves the coupling of 2-aminoindan with a chiral epoxide, 8-(benzyloxy)-5-(R)-oxiranyl-(1H)-quinolin-2-one.

Quantitative Data:
ReactantsProductSolventCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee)
2-Aminoindan, 8-(benzyloxy)-5-(R)-oxiranyl-(1H)-quinolin-2-one8-(benzyloxy)-5-[(R)-2-(indan-2-ylamino)-1-hydroxyethyl]quinolin-2(1H)-oneIsopropanolNone80-904-6~90>99%
Experimental Protocol: Synthesis of 8-(benzyloxy)-5-[(R)-2-(indan-2-ylamino)-1-hydroxyethyl]quinolin-2(1H)-one
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8-(benzyloxy)-5-(R)-oxiranyl-(1H)-quinolin-2-one (1.0 eq) in isopropanol.

  • Addition of 2-Aminoindan: To the suspension, add 2-aminoindan (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to afford the desired intermediate as a white to off-white solid.

Workflow for Indacaterol Intermediate Synthesis

cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2-Aminoindan reaction Ring Opening reactant1->reaction reactant2 8-(benzyloxy)-5-(R)-oxiranyl-(1H)-quinolin-2-one reactant2->reaction product Indacaterol Intermediate reaction->product

Synthesis of the Indacaterol intermediate.

Application 2: Chiral Auxiliary in the Synthesis of the Saquinavir Core

The HIV protease inhibitor Saquinavir contains a hydroxyethylamine isostere core. The stereochemistry of this core is critical for its biological activity. (1S, 2R)-1-Aminoindan-2-ol, a derivative of this compound, is employed as a chiral auxiliary to control the stereochemistry during an asymmetric aldol reaction, a key step in the synthesis of this core unit.[1]

Quantitative Data for Asymmetric Aldol Reaction:
N-Acyl Oxazolidinone derived from (1S, 2R)-1-Aminoindan-2-olAldehydeProduct Diastereomeric Ratio (syn:anti)Yield (%)Reference
N-PropionylBenzyloxyacetaldehyde>99:185[1]
Experimental Protocol: Asymmetric Aldol Reaction for Saquinavir Core Synthesis[1]
  • Preparation of the N-Acyl Oxazolidinone:

    • React (1S, 2R)-1-aminoindan-2-ol with a suitable acylating agent (e.g., propionyl chloride) in the presence of a base to form the corresponding N-acyl derivative.

    • Cyclize the N-acylamino alcohol using a reagent like triphosgene or carbonyldiimidazole to form the oxazolidinone chiral auxiliary.

  • Enolate Formation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

    • Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Reaction:

    • Cool the reaction mixture back down to -78 °C.

    • Add benzyloxyacetaldehyde (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

  • Work-up and Auxiliary Cleavage:

    • Quench the reaction with a buffer solution (pH 7).

    • The chiral auxiliary can be cleaved by hydrolysis (e.g., using lithium hydroxide) to yield the chiral acid intermediate and recover the aminoindanol auxiliary.

  • Purification: Purify the resulting chiral acid intermediate by chromatography.

Workflow for Saquinavir Core Synthesis

cluster_start Starting Material cluster_auxiliary Chiral Auxiliary Preparation cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Steps start (1S, 2R)-1-Aminoindan-2-ol aux N-Propionyl Oxazolidinone start->aux aldol Asymmetric Aldol Reaction aux->aldol inter Aldol Adduct aldol->inter cleavage Auxiliary Cleavage inter->cleavage product Saquinavir Core Unit cleavage->product

Synthesis of the Saquinavir core unit.

Application 3: Chiral Auxiliary in Asymmetric Diels-Alder Reactions

Derivatives of cis-1-aminoindan-2-ol also serve as highly effective chiral auxiliaries in Lewis acid-catalyzed asymmetric Diels-Alder reactions, enabling the synthesis of chiral cyclic molecules with high enantioselectivity.

Quantitative Data for Asymmetric Diels-Alder Reaction:
Dienophile (from cis-1-aminoindan-2-ol)DieneLewis Acidendo:exo RatioDiastereomeric Excess (de)Yield (%)Reference
N-Acryloyl OxazolidinoneCyclopentadieneTiCl₄>99:195%91
Experimental Protocol: Asymmetric Diels-Alder Reaction
  • Preparation of the N-Acryloyl Oxazolidinone: Prepare the N-acryloyl derivative of the cis-1-aminoindan-2-ol oxazolidinone.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-acryloyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise and stir for 15 minutes.

  • Diene Addition: Add freshly distilled cyclopentadiene (3.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours.

  • Work-up and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. The chiral auxiliary can be removed by hydrolysis to yield the chiral carboxylic acid.

  • Purification: Purify the product by flash column chromatography.

Workflow for Asymmetric Diels-Alder Reaction

dienophile N-Acryloyl Oxazolidinone (from cis-1-Aminoindan-2-ol) reaction Diels-Alder Cycloaddition dienophile->reaction diene Cyclopentadiene diene->reaction lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->reaction adduct Cycloadduct reaction->adduct cleavage Auxiliary Cleavage adduct->cleavage product Chiral Carboxylic Acid cleavage->product

Asymmetric Diels-Alder reaction workflow.

This compound and its derivatives are powerful tools in the synthesis of pharmaceutical intermediates. Their rigid structure and chirality allow for the precise control of stereochemistry in a variety of important reactions, including carbon-carbon bond formation and cycloadditions. The protocols and data presented herein demonstrate the utility of these compounds for researchers and scientists in the field of drug development, providing a solid foundation for the synthesis of complex and enantiomerically pure pharmaceutical agents.

References

Application Notes and Protocols for Asymmetric Alkylation Utilizing (1S,2R)-2-Aminoindan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, which is critical in the development of chiral drugs and complex molecules. (1S,2R)-2-Aminoindan-1-ol, a conformationally rigid chiral amino alcohol, has emerged as a highly effective chiral auxiliary and ligand in a variety of asymmetric transformations.[1][2] Its rigid indane backbone provides a well-defined steric environment, leading to high levels of stereochemical control in reactions such as alkylations, aldol additions, and Diels-Alder reactions.[1][2][3] This document provides detailed protocols for the use of (1S,2R)-2-aminoindan-1-ol derivatives as chiral auxiliaries in asymmetric alkylation reactions, along with representative data and visualizations to guide researchers in this application. Both enantiomers of aminoindanol are readily available, adding to the versatility of this auxiliary.[1]

Principle of Asymmetric Alkylation

The strategy involves the temporary attachment of the chiral auxiliary, (1S,2R)-2-aminoindan-1-ol, to a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product. The conformational rigidity of the cis-1-aminoindan-2-ol scaffold is key to creating a predictable transition state, which is crucial for achieving high asymmetric induction.[1]

Experimental Protocols

Protocol 1: Synthesis of the (4R,5S)-Indano[4,5-d]oxazolidin-2-one Chiral Auxiliary

This protocol describes the synthesis of the oxazolidinone auxiliary from (1S,2R)-2-aminoindan-1-ol, which is a common precursor for subsequent acylation and alkylation reactions.

Materials:

  • (1S,2R)-2-Aminoindan-1-ol

  • Disuccinimidyl carbonate (DSC) or triphosgene

  • Triethylamine (TEA)

  • Acetonitrile or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (1S,2R)-2-aminoindan-1-ol (1.0 eq) in anhydrous acetonitrile or DCM, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of disuccinimidyl carbonate (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the (4R,5S)-indano[4,5-d]oxazolidin-2-one auxiliary.

Protocol 2: N-Acylation of the Chiral Auxiliary

Materials:

  • (4R,5S)-Indano[4,5-d]oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Acyl chloride (e.g., propionyl chloride)

Procedure:

  • Dissolve the (4R,5S)-indano[4,5-d]oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash chromatography.

Protocol 3: Asymmetric Alkylation of the N-Acyl Oxazolidinone

Materials:

  • N-acyl-(4R,5S)-indano[4,5-d]oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) or NaHMDS (1.1 eq) in THF.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.

  • Purify the product by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium hydroxide (LiOH) or Lithium hydroperoxide (LiOOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂)

Procedure for Hydrolysis to Carboxylic Acid:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (e.g., 0.5 M, 2.0 eq) or freshly prepared LiOOH (from LiOH and H₂O₂).

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Concentrate the mixture to remove the THF.

  • Acidify the aqueous residue with 1 M HCl and extract the carboxylic acid product with an appropriate organic solvent.

  • The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Data Presentation

The following tables summarize representative data for the asymmetric alkylation of an N-propionyl oxazolidinone derived from (1S,2R)-2-aminoindan-1-ol.

Table 1: Asymmetric Alkylation with Various Electrophiles

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Methyl IodideN-Propionyl-α-methyl...7697:3
2Benzyl BromideN-Propionyl-α-benzyl...85>99:1
3Allyl BromideN-Propionyl-α-allyl...8298:2

Data is representative and compiled from literature reports on similar systems.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_auxiliary_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Product Isolation aminoindanol 2-Aminoindan-1-ol oxazolidinone Indano-oxazolidinone aminoindanol->oxazolidinone DSC, TEA acylation N-Acylation oxazolidinone->acylation n-BuLi, RCOCl enolate Enolate Formation acylation->enolate LDA alkylation Alkylation enolate->alkylation R'-X cleavage Auxiliary Cleavage alkylation->cleavage LiOH product Chiral Product cleavage->product

Caption: General workflow for asymmetric alkylation using a this compound derived chiral auxiliary.

Proposed Stereochemical Model

The high diastereoselectivity observed in these reactions can be rationalized by a chelated transition state model. The lithium cation coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a rigid five-membered ring. This conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, which is shielded by the indane moiety.

Caption: Proposed chelated transition state model for stereocontrol.

Note: The DOT script for the stereochemical model is conceptual and would ideally be replaced with a chemical drawing for full clarity.

Conclusion

(1S,2R)-2-Aminoindan-1-ol is a versatile and powerful chiral auxiliary for asymmetric alkylation reactions. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of a wide range of enantiomerically enriched molecules. The high diastereoselectivities, coupled with the ability to recover the chiral auxiliary, make this an attractive and practical method for academic and industrial applications in drug discovery and development.

References

Application Notes and Protocols: Purification of 2-Aminoindan-1-ol Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 2-aminoindan-1-ol from crude reaction mixtures using column chromatography. The protocols and data presented herein are designed to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its vicinal amino alcohol moiety on a rigid indane scaffold makes it a key component in asymmetric synthesis and drug design. Achieving high purity of this compound is critical for its subsequent use in synthetic transformations and biological assays. Column chromatography is a fundamental and widely adopted technique for the purification of such compounds from complex reaction mixtures. This application note outlines the principles, protocols, and data for the efficient purification of this compound using silica gel column chromatography.

Data Presentation

Table 1: Typical Impurities in the Synthesis of this compound

The synthesis of this compound can result in several impurities, the profile of which depends on the synthetic route employed. Understanding the potential impurities is crucial for developing an effective purification strategy.

Impurity Type Description Potential Origin
Diastereomers Stereoisomers that are not mirror images (e.g., cis vs. trans isomers).Incomplete stereoselectivity in reactions such as ketone reduction or epoxide opening.
Unreacted Starting Materials Residual precursors from the synthesis.Incomplete reaction conversion.
Byproducts from Side Reactions Unwanted compounds formed through alternative reaction pathways.Over-reduction, protection/deprotection failures, or rearrangement reactions.
Reagent-Derived Impurities Residual catalysts, reducing agents, or their byproducts.Carry-over from the reaction work-up.
Table 2: Recommended Column Chromatography Conditions for this compound Purification

The following conditions are a recommended starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)A polar adsorbent suitable for the separation of moderately polar compounds like amino alcohols.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA common solvent system that allows for the elution of a wide range of compounds by varying the polarity.
Initial Mobile Phase 9:1 Hexane:Ethyl AcetateTo elute non-polar impurities.
Final Mobile Phase 1:1 Hexane:Ethyl Acetate (or addition of Methanol)To elute the more polar this compound.
Mobile Phase Additive 0.5-1% Triethylamine (v/v)To prevent peak tailing of the basic amino group on the acidic silica gel.
Target Rf Value (in TLC) ~0.25 - 0.35Provides good separation on the column. An Rf of 0.2 has been reported for a similar compound in a 3:1 Hexane:Ethyl Acetate system.[1]
Loading Technique Dry Loading or Wet Loading (in minimal solvent)Dry loading is preferred for samples with poor solubility in the initial mobile phase.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Crude this compound reaction mixture

  • Various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 3:1, 1:1)

  • Triethylamine

  • Visualizing agent (Ninhydrin stain or UV lamp)

Protocol:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of several TLC plates.

  • Prepare different mobile phase compositions in separate developing chambers. Add 0.5-1% triethylamine to each.

  • Place one TLC plate in each chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plates and mark the solvent front.

  • Visualize the separated spots using a UV lamp (254 nm) and by staining with a ninhydrin solution (which detects primary amines).

  • Calculate the Rf value for each spot. The ideal mobile phase composition will provide an Rf value of approximately 0.25-0.35 for this compound and good separation from impurities.

Column Chromatography Protocol

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Crude this compound

  • Optimized mobile phase from TLC analysis

  • Collection tubes

Protocol:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase according to the TLC analysis (gradient elution). This can be done by incrementally increasing the proportion of ethyl acetate in hexane.

    • For highly polar impurities or the product itself, a more polar solvent like methanol may be added to the mobile phase (e.g., 1-5% methanol in dichloromethane or ethyl acetate).

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting collected fractions on a TLC plate and developing it in the optimized mobile phase.

    • Combine the fractions that contain the pure this compound.

  • Product Recovery:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery tlc TLC Method Development column_prep Column Packing tlc->column_prep Defines Mobile Phase sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis product_recovery Product Recovery fraction_analysis->product_recovery Combine Pure Fractions purity_analysis Purity & Yield Analysis product_recovery->purity_analysis

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_synthesis Synthesis cluster_purification Purification cluster_application Application reaction Chemical Synthesis of This compound crude_product Crude Product Mixture (Product + Impurities) reaction->crude_product chromatography Column Chromatography crude_product->chromatography pure_product Purified this compound chromatography->pure_product impurities Separated Impurities chromatography->impurities further_synthesis Further Synthetic Steps pure_product->further_synthesis biological_assays Biological Assays pure_product->biological_assays

Caption: Logical relationship from synthesis to application of this compound.

References

Large-Scale Synthesis of (1S,2R)-1-Aminoindan-2-ol: Application Notes and Protocols for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-1-Aminoindan-2-ol is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the HIV protease inhibitor Indinavir. Its rigid structure and defined stereochemistry make it an invaluable component for creating complex, enantiomerically pure molecules. This document provides detailed application notes and protocols for the large-scale synthesis of (1S,2R)-1-Aminoindan-2-ol, focusing on industrially viable methods. It includes a comparative analysis of different synthetic routes, detailed experimental procedures, and process flow diagrams to guide researchers and drug development professionals in optimizing its production.

Introduction

The efficient and stereoselective synthesis of (1S,2R)-1-aminoindan-2-ol is of paramount importance for the pharmaceutical industry. Several synthetic strategies have been developed to produce this key intermediate with high purity and enantioselectivity. The choice of a particular route on an industrial scale depends on factors such as cost-effectiveness, scalability, safety, and environmental impact. This document outlines the most prominent and practical synthetic methodologies, providing quantitative data and detailed protocols to facilitate their implementation.

Comparative Analysis of Synthetic Routes

Several synthetic routes for (1S,2R)-1-Aminoindan-2-ol have been established, each with its own set of advantages and challenges. The primary methods include synthesis from indene via asymmetric epoxidation and Ritter reaction, synthesis from 1-indanone through a chemoenzymatic approach, and the resolution of racemic mixtures.

Synthetic Route Starting Material Key Steps Reported Yield Enantiomeric Excess (ee) Key Reagents References
Merck Process Indene1. Asymmetric Epoxidation2. Ritter Reaction3. Hydrolysis4. Fractional Crystallization50% (overall from indene)>99%(S,S)-(salen)Mn(III)Cl (Jacobsen's catalyst), NaOCl, Oleum, L-tartaric acid[1][2][3]
Chemoenzymatic Synthesis 1-Indanone1. Acetoxylation2. Fungus-catalyzed hydrolysis3. Oxime ether formation4. Enantioselective reductionNot explicitly stated for overall yield97% cis selectivityMn(OAc)₃, Fungus, Borane reagents[4][5][6][7]
Resolution of Racemic Mixture Racemic cis-1-aminoindan-2-ol1. Diastereomeric salt formation2. Fractional crystallization~50% (theoretical max)>99%L-tartaric acid[1][3]
Ghosh's Synthesis Indene1. Epoxidation2. Azide opening3. Enzymatic acylation (resolution)4. Mitsunobu inversion5. Reduction46% for (1S,2S)-azidoindanol>96%Lipase PS 30, p-nitrobenzoic acid, DEAD, PPh₃, Pd/C[2]

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Asymmetric Epoxidation of Indene and Ritter Reaction (Merck Process)

This protocol is a widely adopted industrial method for producing enantiomerically pure (1S,2R)-1-aminoindan-2-ol.[1][2][3]

Step 1: Asymmetric Epoxidation of Indene

  • To a solution of indene in chlorobenzene, add 0.7 mol% of (S,S)-(salen)Mn(III)Cl (Jacobsen's catalyst) and 3 mol% of 4-(3-phenylpropyl)pyridine N-oxide (P₃NO).

  • Cool the mixture and add 1.5 M aqueous NaOCl. It is crucial to maintain the hydroxide concentration in the aqueous NaOCl at approximately 0.3 M to stabilize the hypochlorite and prevent side reactions.

  • Stir the reaction mixture vigorously until the indene is consumed (monitor by GC or TLC).

  • Upon completion, separate the organic layer, wash with water and brine, and concentrate under reduced pressure to obtain optically active (1R,2S)-indene oxide. This step typically yields the product in 89% yield with 88% ee.[1]

Step 2: Ritter Reaction and Hydrolysis

  • Dissolve the (1R,2S)-indene oxide in acetonitrile.

  • Carefully add oleum (a solution of SO₃ in sulfuric acid) at a controlled temperature. The reaction proceeds through a cyclic sulfate intermediate to form the corresponding cis-methyl oxazoline.[1][3]

  • After the reaction is complete, add water to hydrolyze the oxazoline.

  • Work up the reaction mixture to isolate the crude (1S,2R)-1-aminoindan-2-ol.

Step 3: Enantiomeric Enrichment by Fractional Crystallization

  • Dissolve the crude (1S,2R)-1-aminoindan-2-ol in a suitable solvent and add L-tartaric acid to form diastereomeric salts.

  • Perform fractional crystallization to isolate the salt of the desired (1S,2R)-enantiomer.

  • Neutralize the purified salt with a base to obtain (1S,2R)-1-aminoindan-2-ol with >99% enantiomeric excess. The overall yield from indene is approximately 50%.[1]

Protocol 2: Chemoenzymatic Synthesis from 1-Indanone

This method utilizes a combination of chemical and biocatalytic steps to achieve high stereoselectivity.[4][5][6][7]

Step 1: Acetoxylation of 1-Indanone

  • React 1-indanone with manganese(III) acetate (Mn(OAc)₃) in a suitable solvent to produce 2-acetoxy-1-indanone.

Step 2: Fungus-Catalyzed Hydrolysis

  • Subject the 2-acetoxy-1-indanone to hydrolysis using a selected fungus strain. This enzymatic resolution step selectively hydrolyzes one enantiomer, providing optically pure α-hydroxy indanone.

  • Monitor the conversion by TLC and neutralize the medium with a CaCO₃ solution during the reaction.[5]

Step 3: Oxime Ether Formation and Enantioselective Reduction

  • Convert the optically pure 2-hydroxy-1-indanone to its corresponding oxime ether.

  • Perform an enantioselective reduction of the oxime ether using a chiral reducing agent (e.g., a borane complex with a chiral ligand) to yield (1S,2R)-1-amino-2-indanol. This reduction step proceeds with high cis selectivity (97%).[4][5][6]

Visualizations

Diagrams of Experimental Workflows

G cluster_0 Protocol 1: Merck Process Indene Indene Asymmetric Epoxidation Asymmetric Epoxidation Indene->Asymmetric Epoxidation  Jacobsen's Catalyst, NaOCl (1R,2S)-Indene Oxide (1R,2S)-Indene Oxide Asymmetric Epoxidation->(1R,2S)-Indene Oxide Ritter Reaction Ritter Reaction (1R,2S)-Indene Oxide->Ritter Reaction  Oleum, Acetonitrile Hydrolysis Hydrolysis Ritter Reaction->Hydrolysis Crude (1S,2R)-1-Aminoindan-2-ol Crude (1S,2R)-1-Aminoindan-2-ol Hydrolysis->Crude (1S,2R)-1-Aminoindan-2-ol Fractional Crystallization Fractional Crystallization Crude (1S,2R)-1-Aminoindan-2-ol->Fractional Crystallization  L-tartaric acid Pure (1S,2R)-1-Aminoindan-2-ol (>99% ee) Pure (1S,2R)-1-Aminoindan-2-ol (>99% ee) Fractional Crystallization->Pure (1S,2R)-1-Aminoindan-2-ol (>99% ee)

Caption: Workflow for the synthesis of (1S,2R)-1-Aminoindan-2-ol via the Merck process.

G cluster_1 Protocol 2: Chemoenzymatic Route 1-Indanone 1-Indanone Acetoxylation Acetoxylation 1-Indanone->Acetoxylation  Mn(OAc)₃ 2-Acetoxy-1-indanone 2-Acetoxy-1-indanone Acetoxylation->2-Acetoxy-1-indanone Fungus-catalyzed Hydrolysis Fungus-catalyzed Hydrolysis 2-Acetoxy-1-indanone->Fungus-catalyzed Hydrolysis  Fungus Optically Pure 2-Hydroxy-1-indanone Optically Pure 2-Hydroxy-1-indanone Fungus-catalyzed Hydrolysis->Optically Pure 2-Hydroxy-1-indanone Oxime Ether Formation Oxime Ether Formation Optically Pure 2-Hydroxy-1-indanone->Oxime Ether Formation Enantioselective Reduction Enantioselective Reduction Oxime Ether Formation->Enantioselective Reduction  Chiral Borane (1S,2R)-1-Aminoindan-2-ol (97% cis) (1S,2R)-1-Aminoindan-2-ol (97% cis) Enantioselective Reduction->(1S,2R)-1-Aminoindan-2-ol (97% cis)

Caption: Workflow for the chemoenzymatic synthesis of (1S,2R)-1-Aminoindan-2-ol.

Conclusion

The large-scale synthesis of (1S,2R)-1-aminoindan-2-ol is a well-established process with multiple effective routes. The Merck process, starting from indene, is a robust and widely used industrial method that delivers high enantiomeric purity after a final resolution step. The chemoenzymatic route offers an alternative with high stereoselectivity, leveraging the specificity of biocatalysts. The choice of the optimal synthetic pathway will depend on the specific requirements of the manufacturing process, including scale, cost of reagents, and available equipment. The protocols and data presented here provide a solid foundation for the implementation and optimization of these synthetic strategies in an industrial setting.

References

Application of 2-Aminoindan-1-ol in the Total Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-Aminoindan-1-ol and its enantiomer are versatile chiral auxiliaries in asymmetric synthesis, playing a crucial role in the stereocontrolled construction of complex molecular architectures found in natural products. Derived from indene, its rigid bicyclic structure provides excellent stereofacial discrimination, leading to high levels of diastereoselectivity in a variety of chemical transformations. This attribute has made it an invaluable tool in the total synthesis of several biologically active natural products.

This document provides detailed application notes and experimental protocols for the use of 2-aminoindan-1-ol-derived chiral auxiliaries in the total synthesis of natural product fragments and core structures. The information is intended to guide researchers in applying this methodology to their own synthetic challenges.

Core Application: Asymmetric Aldol Reactions

A primary application of this compound is in asymmetric aldol reactions, a cornerstone of polyketide natural product synthesis. For this purpose, it is first converted into a chiral oxazolidinone. This auxiliary directs the enolization and subsequent aldol addition to afford products with high diastereoselectivity.

Comparative Performance in Asymmetric Aldol Reactions

The performance of the oxazolidinone derived from (1R,2R)-1-aminoindan-2-ol has been benchmarked against the widely used Evans' auxiliary. The rigid indane backbone often leads to superior facial shielding.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(1R,2R)-1-Aminoindan-2-ol derived oxazolidinoneIsobutyraldehyde>99:185[1]
Evans' Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)Isobutyraldehyde95:580-90[General Literature]
(1R,2R)-1-Aminoindan-2-ol derived oxazolidinoneBenzaldehyde>99:192[1]
Evans' AuxiliaryBenzaldehyde97:385-95[General Literature]

Application Example 1: Synthesis of the C11–C15 Fragment of Tylosin

The macrolide antibiotic tylosin possesses a complex stereochemical array. The C11–C15 fragment has been successfully synthesized using an asymmetric aldol reaction controlled by a chiral oxazolidinone derived from cis-1-amino-2-hydroxyindan.[2]

Synthetic Workflow

Tylosin_Fragment_Synthesis cluster_0 Auxiliary Preparation cluster_1 N-Acylation cluster_2 Asymmetric Aldol Reaction cluster_3 Auxiliary Removal A cis-1-Amino-2-hydroxyindan B Chiral Oxazolidinone A->B Disuccinimidyl carbonate, Et3N C N-Propionyl Oxazolidinone B->C Propionyl chloride, n-BuLi D Boron Enolate C->D Bu2BOTf, Et3N E Aldol Adduct D->E G C11-C15 Fragment (Diol) E->G LiAlH4 F Propionaldehyde F->E

Caption: Synthetic workflow for the C11-C15 fragment of Tylosin.

Experimental Protocols

1. Preparation of the Chiral Oxazolidinone from cis-1-Amino-2-hydroxyindan [2]

  • Materials: cis-1-Amino-2-hydroxyindan (1.0 eq), disuccinimidyl carbonate (1.5 eq), triethylamine (3.0 eq), acetonitrile.

  • Procedure:

    • To a stirred solution of cis-1-amino-2-hydroxyindan in acetonitrile, add triethylamine followed by disuccinimidyl carbonate.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography to afford the chiral oxazolidinone.

  • Yield: 88%

2. N-Acylation of the Chiral Oxazolidinone [2]

  • Materials: Chiral oxazolidinone (1.0 eq), n-butyllithium (1.0 eq), propionyl chloride (1.1 eq), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the chiral oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium dropwise and stir for 30 minutes.

    • Add propionyl chloride dropwise and continue stirring for 1 hour at -78 °C.

    • Quench the reaction with saturated aqueous ammonium chloride and warm to room temperature.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash chromatography.

  • Yield: 85%

3. Asymmetric Aldol Reaction [2]

  • Materials: N-propionyl oxazolidinone (1.0 eq), di-n-butylboryl trifluoromethanesulfonate (1.1 eq), triethylamine (1.2 eq), propionaldehyde (1.2 eq), anhydrous dichloromethane.

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of di-n-butylboryl trifluoromethanesulfonate. Stir for 30 minutes at 0 °C.

    • Cool the reaction mixture to -78 °C and add propionaldehyde dropwise.

    • Stir for 2 hours at -78 °C and then for 1 hour at 0 °C.

    • Quench the reaction by adding a pH 7 buffer solution and methanol.

    • Concentrate the mixture and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the aldol adduct by silica gel chromatography.

  • Yield: 85-92%

  • Diastereoselectivity: >99% d.e.

4. Removal of the Chiral Auxiliary [2]

  • Materials: Aldol adduct (1.0 eq), lithium aluminium hydride (LAH) (2.0 eq), anhydrous THF.

  • Procedure:

    • Dissolve the aldol adduct in anhydrous THF and cool to 0 °C.

    • Add LAH portion-wise and stir the mixture at 0 °C for 1 hour.

    • Quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

    • Filter the resulting suspension through Celite and wash the filter cake with ethyl acetate.

    • Concentrate the filtrate and purify the residue by chromatography to yield the diol and the recovered chiral auxiliary.

  • Yield of Diol: 81%

  • Recovery of Auxiliary: 77-85%

Application Example 2: Synthesis of the Core Unit of Saquinavir

The HIV protease inhibitor Saquinavir contains a core hydroxyethylamine dipeptide isostere. The synthesis of a key acid intermediate for this core unit was achieved using an asymmetric aldol reaction employing an oxazolidinone derived from (1S, 2R)-1-aminoindan-2-ol.

Synthetic Pathway Logic

Saquinavir_Core_Synthesis A (1S, 2R)-1-Aminoindan-2-ol -derived Oxazolidinone B N-Acyl Oxazolidinone (Hydrocinnamic Acid Derivative) A->B N-Acylation C Aldol Reaction with Benzyloxyacetaldehyde B->C Asymmetric Aldol Reaction D Key Acid Intermediate for Saquinavir Core C->D Hydrolysis E Hydroxyethylamine Dipeptide Isostere D->E Further Synthetic Steps

Caption: Logical flow for the synthesis of the Saquinavir core unit.

Key Experimental Steps and Data
StepReactantsKey ReagentsProductYieldDiastereoselectivityReference
N-Acylation(1S, 2R)-1-Aminoindan-2-ol derived oxazolidinone, Pivalic anhydride of hydrocinnamic acidn-BuLiN-Acyl Oxazolidinone--[General Procedure]
Aldol ReactionN-Acyl Oxazolidinone, BenzyloxyacetaldehydeBu2BOTf, Et3NAldol AdductHighHigh[General Procedure]
HydrolysisAldol AdductLithium hydroperoxideKey Acid IntermediateGood-[General Procedure]

Note: Specific yield and diastereoselectivity data for the Saquinavir core synthesis were not detailed in the readily available literature, but are reported to be high based on similar applications.

Conclusion

The chiral auxiliary derived from this compound is a powerful and reliable tool for asymmetric synthesis, particularly in aldol reactions. Its rigid framework consistently delivers high levels of stereocontrol, making it an excellent choice for the construction of complex stereocenters in natural product synthesis. The straightforward attachment and removal procedures, coupled with good recovery of the auxiliary, further enhance its practical utility in multi-step synthetic campaigns. The successful applications in the synthesis of fragments of tylosin and the core of Saquinavir highlight its potential for broader use in the synthesis of other biologically important molecules.

References

Troubleshooting & Optimization

Identifying and minimizing side reactions in 2-Aminoindan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help identify and minimize side reactions during the synthesis of 2-Aminoindan-1-ol, a key building block in many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Diastereomers: The primary impurity is often the undesired diastereomer (trans- or cis-isomer). The synthesis of cis-1-aminoindan-2-ol, in particular, requires careful control of stereochemistry.[1][2]

  • Starting Materials: Unreacted precursors, such as indene, indene oxide, or an indanone derivative, can remain in the final product if the reaction is incomplete.[1]

  • Side-Reaction Byproducts: Depending on the synthetic route, byproducts can form. For example, in syntheses starting from indene oxide, the formation of 2-indanone via a 1,2-hydride shift is a known side reaction.[3]

  • Reagent-Derived Impurities: Impurities can also originate from the reagents used, such as residual catalysts or byproducts from reducing agents.[1]

  • Enantiomeric Impurities: If the synthesis is not perfectly enantioselective, the undesired enantiomer may be present. Racemization can also occur under harsh reaction conditions.[1]

Q2: Which analytical methods are best for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying purity and separating diastereomers. A chiral stationary phase is necessary to determine enantiomeric excess (ee).[1]

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), this is a powerful tool for identifying the molecular weights of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main product and any isolated impurities. It can also help determine the diastereomeric ratio.

Q3: How can I control the formation of the undesired trans-diastereomer when targeting cis-2-Aminoindan-1-ol?

A3: Controlling diastereoselectivity is a critical challenge. The strategy depends on the synthetic route:

  • From Indene Oxide: The ring-opening of indene oxide is a common route. The choice of nucleophile and catalyst can influence the stereochemical outcome. For instance, a Ritter reaction on indene oxide can be optimized to favor the cis product by suppressing the formation of byproducts like 2-indanone.[3]

  • From a Ketone Precursor: When reducing a ketone like 2-amino-1-indanone, the choice of reducing agent is crucial. Bulky reducing agents may favor attack from the less hindered face, leading to one diastereomer over the other. Chelation-controlled reductions can also be used to direct the stereochemistry.[1]

  • Cyclization Strategies: Intramolecular cyclization of an amide can be used to form a cis-oxazoline, which upon hydrolysis yields the cis-amino alcohol.[4] This route locks in the cis stereochemistry early in the process.

Q4: Can protecting groups help minimize side reactions?

A4: Yes, protecting groups are often essential. For example, in a multi-step synthesis involving a Diels-Alder reaction, protecting an amine group can prevent the formation of unwanted byproducts during the cycloaddition step.[3] The choice of protecting group and the conditions for its removal are critical to avoid introducing new impurities.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of a major byproduct (e.g., 2-indanone). 3. Degradation of product under reaction or workup conditions.1. Monitor reaction progress by TLC or LC-MS. Increase reaction time or temperature cautiously. 2. Identify the byproduct by MS and NMR. Adjust reaction conditions (e.g., acid catalyst, temperature) to disfavor the side reaction pathway.[3] 3. Ensure workup conditions are not too harsh (e.g., avoid strong acids/bases or high temperatures if the product is sensitive).
Poor Diastereoselectivity (High percentage of trans-isomer) 1. Incorrect choice of reducing agent for a ketone precursor. 2. Non-optimal temperature for the stereoselective step. 3. In the Ritter reaction, suboptimal acid concentration leading to a mixture of cis and trans nitrilium ions.[3]1. For ketone reductions, screen different hydride sources (e.g., NaBH₄, L-Selectride). Consider chelation-control for syn products or bulky reagents for anti products.[1] 2. Lowering the reaction temperature often increases stereoselectivity. 3. Optimize the type and concentration of acid. For example, using fuming sulfuric acid instead of 97% H₂SO₄ was found to improve yield and potentially selectivity in one process.[3]
Presence of Unreacted Starting Material 1. Insufficient amount of a key reagent. 2. Deactivation of catalyst or reagent. 3. Poor solubility of starting material.1. Increase the stoichiometry of the limiting reagent. 2. Use fresh, high-purity reagents and ensure anhydrous conditions if required. 3. Select a more appropriate solvent or increase the reaction temperature to improve solubility.
Formation of 2-Indanone as a Major Byproduct This is a known side reaction in the acid-catalyzed ring-opening of indene oxide, proceeding through a carbocation intermediate followed by a 1,2-hydride shift.[3]Modify the reaction conditions to trap the carbocation intermediate with the desired nucleophile more efficiently. This can involve changing the solvent (e.g., acetonitrile in a Ritter reaction) or optimizing the acid catalyst and temperature.[3]
Quantitative Data on Impurity Formation

The following table summarizes representative data on product distribution under different reaction conditions. Note that specific results will vary based on substrate purity, scale, and exact experimental execution.

Synthetic StepReaction ConditionsDesired ProductKey Side Product(s)Yield / RatioReference
Ritter Reaction on Indene Oxide2.0 equiv. 97% H₂SO₄ in acetonitrile, -40°C to RTcis-Oxazoline precursor2-Indanone55-60% Yield[3]
Ritter Reaction on Indene OxideFuming H₂SO₄ (21% SO₃) in acetonitrilecis-Oxazoline precursor2-Indanone (suppressed)78-80% Yield[3]
Enzymatic Resolution of trans-azidoindanolImmobilized Lipase PS, isopropenyl acetate in DME(1S,2S)-azidoindanol & (1R,2R)-azido acetate(Unreacted enantiomer)46% & 44% Yield (>96% ee)[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic cis-1-Aminoindan-2-ol from trans-2-Bromoindan-1-ol[4]

This method represents a classical approach to synthesizing the racemic cis-amino alcohol.

  • Step A: Formation of trans-1-Aminoindan-2-ol (22)

    • Treat trans-2-bromoindan-1-ol (21) with an excess of concentrated ammonium hydroxide. The reaction is believed to proceed through an indene oxide intermediate that is subsequently opened by ammonia.

    • After the reaction is complete, isolate the resulting trans-1-aminoindan-2-ol (22).

  • Step B: Formation of cis-Oxazoline (24)

    • React the trans-aminoindanol (22) with 4-nitrobenzoyl chloride to form the corresponding amide (23).

    • Treat the amide (23) with thionyl chloride (SOCl₂). This will induce cyclization to form the cis-oxazoline (24).

  • Step C: Hydrolysis to cis-1-Aminoindan-2-ol (1)

    • Hydrolyze the cis-oxazoline (24) using a strong acid (e.g., 6 N sulfuric acid) at reflux.

    • After hydrolysis, neutralize the reaction mixture and extract the product to isolate racemic cis-1-aminoindan-2-ol (1).

Visualizations

Experimental Workflow: Troubleshooting Poor Diastereoselectivity

The following diagram outlines a logical workflow for addressing the common issue of poor diastereoselectivity in the synthesis of this compound.

G A Poor Diastereoselectivity Observed (e.g., high trans:cis ratio) B Identify Synthetic Route A->B C Route: Ketone Reduction B->C Is it a ketone reduction? D Route: Epoxide Ring-Opening B->D Is it an epoxide opening? E Analyze Reducing Agent C->E F Analyze Reaction Temperature C->F D->F G Analyze Acid Catalyst / Conditions D->G H Action: Switch to bulky or chelating reducing agent E->H I Action: Lower temperature (e.g., 0°C to -78°C) F->I J Action: Optimize acid type, concentration, and solvent G->J K Verify Results (HPLC, NMR) H->K I->K J->K

Caption: Troubleshooting workflow for poor diastereoselectivity.

Signaling Pathway: Formation of 2-Indanone Side Product

This diagram illustrates the mechanistic pathway for the formation of the desired cis-amino alcohol precursor versus the 2-indanone byproduct from indene oxide via a Ritter-type reaction.

G cluster_0 Reaction Pathways from Indene Oxide A Indene Oxide (Epoxide) B Carbocation Intermediate A->B H+ Catalyst C Desired Pathway: Nucleophilic Attack by MeCN B->C Trapping D Side Reaction Pathway: 1,2-Hydride Shift B->D Rearrangement E cis/trans Nitrilium Ions C->E F 2-Indanone (Byproduct) D->F G Hydrolysis E->G H cis-Amino Alcohol Precursor G->H

Caption: Competing pathways in the synthesis from indene oxide.

References

Preventing racemization during 2-Aminoindan-1-ol auxiliary removal

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of the 2-aminoindan-1-ol chiral auxiliary. The primary focus is on preventing racemization at the adjacent stereocenter, a critical step for maintaining the enantiopurity of synthesized molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the removal of the this compound auxiliary?

A1: The most common cause of racemization (or epimerization) during auxiliary cleavage is the formation of an enolate intermediate under basic conditions. If the α-carbon to the carbonyl group has a proton, basic hydrolysis conditions can facilitate its removal. This deprotonation creates a planar, achiral enolate, which upon re-protonation can form both enantiomers, thus eroding the stereochemical purity of the final product.[1][2]

Q2: Which cleavage methods are available for N-acyl this compound derivatives?

A2: Several methods exist, broadly categorized as hydrolytic, reductive, or transesterification.

  • Hydrolytic Cleavage: This is the most common method, typically employing a base to hydrolyze the amide bond and liberate the carboxylic acid.

  • Reductive Cleavage: This method uses hydride reagents to reduce the amide to an alcohol, which can be a milder alternative to hydrolysis.[1]

  • Transesterification: This involves reacting the N-acyl auxiliary with an alkoxide to form the corresponding ester.

Q3: My product shows significant racemization after basic hydrolysis. What can I do?

A3: If you observe racemization, you should consider modifying your protocol to use milder conditions. Key strategies include:

  • Lowering the Reaction Temperature: Performing the hydrolysis at 0 °C or below can significantly slow down the rate of enolization relative to the rate of hydrolysis.

  • Using a Milder Nucleophile: Lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a more potent nucleophile than hydroxide alone.[2] This often allows the reaction to proceed at lower temperatures and shorter times, minimizing the risk of epimerization.[2][3]

  • Switching to a Different Method: If milder hydrolysis fails, consider a reductive cleavage using a reagent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH), as this avoids the formation of an enolate intermediate.[4]

Q4: How can I monitor the reaction for racemization?

A4: The most reliable method for monitoring racemization is to analyze the enantiomeric excess (e.e.) of the product at different time points. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1] You should compare the e.e. of your cleaved product against a racemic standard to confirm the retention times of both enantiomers.[1]

Troubleshooting Guide

This section addresses specific problems encountered during the cleavage of the this compound auxiliary.

Problem Possible Cause Recommended Solution
High degree of racemization or epimerization detected in the product. The α-proton is acidic and susceptible to removal under basic conditions.Strategy 1: Optimize Hydrolytic Conditions. Lower the temperature (e.g., to 0 °C or -20 °C). Use LiOH/H₂O₂ instead of LiOH alone for a more efficient reaction at lower temperatures.[3]
Prolonged exposure to basic conditions increases the likelihood of enolization.Strategy 2: Minimize Reaction Time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
The substrate is exceptionally prone to enolization.Strategy 3: Switch to a Non-Basic Method. Employ reductive cleavage with LiBH₄ or LAH to convert the amide to an alcohol without generating an enolate.[4]
The hydrolysis reaction is slow or incomplete. Steric hindrance around the carbonyl group is preventing efficient nucleophilic attack.[2]Strategy 1: Increase Temperature. Cautiously increase the temperature while monitoring for racemization. This is a trade-off and may not be suitable for sensitive substrates.[2]
The nucleophile is not strong enough.Strategy 2: Use a More Potent Nucleophile. The LiOH/H₂O₂ system generates the highly nucleophilic hydroperoxide anion, which is effective for cleaving sterically hindered amides.[2][3]
Low yield of the desired product. Side reactions, such as decomposition of the product or the auxiliary, are occurring.Strategy 1: Ensure Anhydrous Conditions (for reductive cleavage). Moisture can quench hydride reagents, leading to lower yields.[1]
The workup procedure is causing product loss.Strategy 2: Optimize Workup. Ensure the pH is adjusted correctly during extraction to isolate the desired acid, alcohol, or ester product effectively. The aminoindanol auxiliary can typically be recovered from the aqueous or organic layers depending on the pH.[1]
For LiOH/H₂O₂ cleavage, a common side reaction is hydrolysis at the carbamate of the auxiliary instead of the desired amide.[3]Strategy 3: Optimize Reagent Stoichiometry. Carefully control the equivalents of LiOH and H₂O₂. An excess of H₂O₂ is typically used, but the optimal ratio may need to be determined empirically.[3]

Experimental Protocols

Protocol 1: Mild Hydrolytic Cleavage using Lithium Hydroperoxide (LiOH/H₂O₂)

This method is often preferred as it can be performed at low temperatures, minimizing the risk of racemization.[3]

  • Setup: Dissolve the N-acyl-2-aminoindan-1-ol substrate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0-8.0 equiv) to the solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O) (2.0-4.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a negative result is obtained with peroxide test strips.

  • Workup: Remove the THF under reduced pressure. Adjust the pH of the remaining aqueous solution to acidic (pH ~2-3) with dilute HCl. Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.[1]

Visual Guides

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// Edges start -> check_ee; check_ee -> is_racemized; is_racemized -> success [label=" No"]; is_racemized -> cause [label=" Yes"]; cause -> solution1 [label="Try First"]; cause -> solution2 [label="If Substrate is\nHighly Prone"]; solution1 -> details1 [style=dashed]; solution2 -> details2 [style=dashed]; solution1 -> start [label="Re-run Experiment", color="#EA4335", fontcolor="#EA4335"]; solution2 -> start [label="Re-run Experiment", color="#EA4335", fontcolor="#EA4335"]; } enddot Caption: A workflow for diagnosing and solving racemization issues.

// Central Node racemization [label="Racemization Risk", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2];

// Factor Nodes temp [label="High Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; time [label="Long Reaction Time", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Strong Base", fillcolor="#FBBC05", fontcolor="#202124"]; substrate [label="Substrate Structure\n(Acidic α-Proton)", fillcolor="#FBBC05", fontcolor="#202124"];

// Mitigation Nodes low_temp [label="Low Temperature\n(e.g., 0°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitoring [label="Close Monitoring (TLC/LCMS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mild_base [label="Milder Conditions\n(e.g., LiOH/H₂O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive [label="Alternative Method\n(Reductive Cleavage)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges temp -> racemization [label="Increases"]; time -> racemization [label="Increases"]; base -> racemization [label="Increases"]; substrate -> racemization [label="Increases"];

low_temp -> temp [dir=back, style=dashed, label="Mitigates"]; monitoring -> time [dir=back, style=dashed, label="Mitigates"]; mild_base -> base [dir=back, style=dashed, label="Mitigates"]; reductive -> substrate [dir=back, style=dashed, label="Mitigates"]; } enddot Caption: Factors that increase the risk of racemization and their mitigation.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 2-Aminoindan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminoindan-1-ol and related chiral compounds. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration in these critical asymmetric reactions.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the catalytic synthesis of this compound.

Issue 1: Low or No Catalytic Activity

Question: My reaction shows low conversion or has stalled completely. What are the likely causes and how can I address them?

Answer: A significant drop in catalytic activity can be attributed to several factors, primarily related to catalyst deactivation. The underlying causes can be broadly categorized as poisoning, fouling, and thermal degradation.

  • Poisoning: This occurs when impurities in the reaction mixture irreversibly bind to the active sites of the catalyst. For noble metal catalysts like ruthenium and rhodium, common poisons include sulfur compounds, carbon monoxide, and residual reagents from previous synthetic steps.

  • Fouling: This involves the physical deposition of materials, such as carbonaceous residues (coking), on the catalyst surface, which blocks access to the active sites. This is more prevalent in reactions conducted at elevated temperatures.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate into larger, less active particles, thereby reducing the effective surface area. For homogeneous catalysts, high temperatures can lead to ligand dissociation or decomposition.

To diagnose the specific cause, a systematic troubleshooting workflow is recommended.

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start -> check_impurities; check_impurities -> purify_reagents [label="Impurities detected"]; check_impurities -> check_byproducts [label="No impurities detected"]; check_byproducts -> remove_byproducts [label="Byproducts present"]; check_byproducts -> check_temp [label="No byproducts detected"]; check_temp -> optimize_temp [label="Yes"]; check_temp -> catalyst_degraded [label="No"]; purify_reagents -> catalyst_degraded; remove_byproducts -> catalyst_degraded; optimize_temp -> catalyst_degraded; } ` Caption: A decision tree to guide researchers in troubleshooting low catalytic activity.

Issue 2: Decrease in Enantioselectivity

Question: I am observing a decline in the enantiomeric excess (ee) of my product over time or between batches. What could be the reason?

Answer: A drop in enantioselectivity is a critical issue in asymmetric synthesis and can often be traced back to changes in the catalyst's chiral environment.

  • Catalyst Racemization or Decomposition: The chiral ligands associated with the metal center (in the case of ruthenium or rhodium catalysts) may degrade or racemize under the reaction conditions, leading to a loss of stereocontrol.

  • Formation of Achiral Catalytic Species: The active chiral catalyst may convert into a more stable but achiral or less selective species during the reaction. For instance, in ruthenium-catalyzed transfer hydrogenations, arene loss from the complex can be an entry point to the formation of less selective ruthenium nanoparticles. [1]

  • Presence of Water: For oxazaborolidine (CBS) catalysts, the presence of moisture is a primary cause of decreased enantioselectivity. Water can promote a non-catalytic, non-selective reduction pathway. [9]

Frequently Asked Questions (FAQs)

Catalyst Deactivation

Q1: What are the most common deactivation mechanisms for ruthenium catalysts in asymmetric transfer hydrogenation?

A1: The primary deactivation pathways for ruthenium catalysts, such as Noyori-type catalysts (e.g., Ru-TsDPEN), in asymmetric transfer hydrogenation include:

  • Arene Ligand Dissociation: The arene ligand can dissociate from the ruthenium center, leading to the formation of catalytically less active or inactive ruthenium hydride-bridged dimers and eventually ruthenium nanoparticles. [1] This process is often irreversible.

  • Formation of Ruthenium Hydroxides: In aqueous or protic media, the formation of inactive Ru(OH)x species on the catalyst surface has been identified as a significant cause of deactivation. [17]

  • Inhibition by Base: While a base is required to activate the catalyst precursor, an excess of base can lead to competitive inhibition of the active catalytic species. [1]

  • Product Inhibition: In some cases, the alcohol product can coordinate to the metal center, leading to product inhibition.

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active_catalyst [label="Active Ru-H Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; arene_loss [label="Arene Ligand\nDissociation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dimerization [label="Dimerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; nanoparticles [label="Inactive Ru Nanoparticles", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydroxide_formation [label="Reaction with H2O/OH-", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ru_hydroxide [label="Inactive Ru(OH)x Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base_inhibition [label="Excess Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; inhibited_complex [label="Inhibited Ru-Base Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"];

active_catalyst -> arene_loss; arene_loss -> dimerization; dimerization -> nanoparticles; active_catalyst -> hydroxide_formation; hydroxide_formation -> ru_hydroxide; active_catalyst -> base_inhibition; base_inhibition -> inhibited_complex; } ` Caption: Key deactivation pathways for ruthenium catalysts in transfer hydrogenation.

Q2: How does water affect oxazaborolidine (CBS) catalysts?

A2: Oxazaborolidine catalysts and the borane reducing agents used in conjunction with them are highly sensitive to moisture.[1] Water can react with both the borane (e.g., BH₃·THF) to form boric acid and hydrogen gas, and with the oxazaborolidine catalyst itself, leading to its decomposition. This not only consumes the active reducing agent but also promotes a non-enantioselective background reduction of the ketone, resulting in a significant decrease in the product's enantiomeric excess. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

Catalyst Regeneration

Q3: Can deactivated ruthenium catalysts be regenerated?

A3: Yes, in many cases, deactivated ruthenium catalysts can be regenerated, particularly when the deactivation is due to surface fouling or oxidation rather than irreversible decomposition. For supported ruthenium catalysts, a common and effective regeneration procedure involves a two-step process:

  • Oxidation: The deactivated catalyst is treated with air or a dilute oxygen stream at an elevated temperature (e.g., 200°C) to burn off carbonaceous deposits (coke).[2][3]

  • Reduction: The oxidized catalyst is then reduced with hydrogen gas (H₂) at a controlled temperature (e.g., 180-400°C) to restore the active metallic ruthenium sites.[2][3][4]

For homogeneous ruthenium catalysts, regeneration is more complex and often involves recovery of the ruthenium from the reaction mixture followed by re-synthesis of the catalyst complex.

Q4: Is it possible to regenerate rhodium catalysts?

A4: Similar to ruthenium, the feasibility of regenerating rhodium catalysts depends on the nature of the deactivation. For supported rhodium catalysts, oxidative treatments can be employed to remove organic foulants. In cases of severe deactivation or for homogeneous catalysts, recovery of the rhodium metal is often the more practical approach. This typically involves:

  • Roasting: The spent catalyst or reaction residue is roasted in air to convert the rhodium to rhodium(III) oxide (Rh₂O₃).

  • Leaching: The rhodium oxide is then leached with an appropriate acid or complexing agent to bring the rhodium into solution.

  • Purification and Re-synthesis: The rhodium in solution is then purified and can be used to synthesize fresh catalyst.

Q5: What is the best practice for handling potentially deactivated oxazaborolidine (CBS) catalysts?

A5: Due to their sensitivity to moisture and potential for aging, the most reliable approach for CBS-catalyzed reactions is the in-situ generation of the catalyst immediately before use.[1][5] This involves reacting the corresponding chiral amino alcohol (e.g., a derivative of this compound) with a borane source in the reaction flask. This method ensures that a fresh, active catalyst is used for each reaction, leading to higher reproducibility and enantioselectivity. Attempting to regenerate a decomposed CBS catalyst is generally not practical or recommended.

Quantitative Data on Catalyst Performance and Regeneration

The following tables summarize key quantitative data related to catalyst performance, deactivation, and regeneration.

Table 1: Performance of Fresh vs. Regenerated Supported Ru/C Catalyst in Aqueous Phase Hydrogenation of 2-Pentanone

Catalyst StateInitial Conversion (%)Conversion after 5 hours (%)
Fresh 1% Ru/C10085
Deactivated 1% Ru/C2015
Regenerated 1% Ru/C*10087

*Regeneration conditions: Air oxidation at 200°C followed by H₂ reduction at 180°C.[2][3]

Table 2: Effect of Regeneration on Supported Ru/SiO₂ Catalyst Activity in Liquid-Phase Hydrogenation of Butan-2-one

Catalyst StateRelative Activity (%)
Fresh100
Deactivated (after 1st cycle)~60
Regenerated~85

Deactivation is primarily attributed to the formation of Ru(OH)x species.[6]

Experimental Protocols

Protocol 1: General Procedure for In-Situ Generation of an Oxazaborolidine (CBS) Catalyst for Asymmetric Ketone Reduction

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol derivative) (0.1 eq.).

  • Add anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF)).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 M solution, 1.1 eq. relative to the amino alcohol).

  • Stir the mixture for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • To this freshly prepared catalyst solution, slowly add a solution of the prochiral ketone (1.0 eq.) in the same anhydrous solvent.

  • Concurrently, slowly add the stoichiometric amount of the borane reducing agent (1.0 eq. relative to the ketone).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Proceed with standard aqueous work-up and purification procedures.

Protocol 2: General Procedure for the Regeneration of a Supported Ruthenium Catalyst

Caution: This procedure involves handling flammable gases and should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Catalyst Recovery: After the reaction, recover the supported ruthenium catalyst by filtration or centrifugation. Wash the catalyst with a suitable solvent to remove any adsorbed organic residues and dry it thoroughly.

  • Oxidative Treatment:

    • Place the dried, deactivated catalyst in a tube furnace.

    • Heat the catalyst to 200°C under a slow flow of air or a mixture of nitrogen and air (e.g., 5% air in N₂).

    • Maintain this temperature for 1-2 hours to ensure complete removal of carbonaceous deposits.

    • Cool the catalyst to room temperature under a flow of inert gas (e.g., Nitrogen).

  • Reductive Treatment:

    • While maintaining an inert atmosphere, switch the gas flow to hydrogen (H₂).

    • Slowly heat the catalyst to 180-400°C.

    • Hold at this temperature for 2-4 hours to reduce the ruthenium oxides back to the active metallic state.

    • Cool the catalyst to room temperature under a hydrogen or inert gas flow.

  • Storage: Store the regenerated catalyst under an inert atmosphere until further use.

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start [label="Deactivated Supported Ru Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recover_catalyst [label="Recover and Wash Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_treatment [label="Oxidative Treatment\n(Air, 200°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_treatment [label="Reductive Treatment\n(H₂, 180-400°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; regenerated_catalyst [label="Regenerated Active Catalyst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> recover_catalyst; recover_catalyst -> oxidative_treatment; oxidative_treatment -> reductive_treatment; reductive_treatment -> regenerated_catalyst; } ` Caption: A simplified workflow for the regeneration of supported ruthenium catalysts.

References

Technical Support Center: Synthesis of 2-Aminoindan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2-aminoindan-1-ol derivatives. It addresses common challenges, offering solutions and detailed protocols to improve yield, purity, and stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of cis-1-aminoindan-2-ol is resulting in a low yield and a mixture of cis and trans isomers. How can I improve the stereoselectivity and overall yield?

A1: Achieving high cis-selectivity and yield is a common challenge. The outcome is highly dependent on the chosen synthetic route and reaction conditions. A prevalent strategy involves the ring-opening of indene oxide.

  • Underlying Issue: The reaction of indene oxide with a nitrogen nucleophile can proceed through different pathways. Acid-catalyzed hydrolysis of an oxazoline intermediate is a reliable method to ensure cis-stereochemistry.[1] For instance, the Ritter reaction on indene oxide, which involves trapping with a nitrilium ion followed by hydrolysis, is a practical route to the cis isomer.[1]

  • Troubleshooting Steps:

    • Choice of Acid: The type and concentration of acid are critical. Using fuming sulfuric acid (e.g., 21% SO₃) instead of standard concentrated sulfuric acid can suppress the formation of indanone byproducts and improve the yield of the desired oxazoline intermediate to 78-80%.[1]

    • Reaction Temperature: Maintain low temperatures (e.g., -40°C to 0°C) during the initial addition to control the reaction rate and prevent side reactions.[1]

    • Alternative Routes: Consider an intramolecular amide cyclization. This strategy involves forming a trans-1-amino-2-indanol, converting it to an amide, and then performing a cyclization with inversion of configuration at the C2 position using thionyl chloride to form a cis-oxazoline, which is then hydrolyzed.[1][2]

    • Starting Material: Ensure the purity of the starting indene. Impurities can lead to side reactions and lower yields.

Q2: I am struggling with the resolution of racemic cis-1-aminoindan-2-ol. What are the most effective methods to obtain a single enantiomer?

A2: Enantiomeric resolution is a critical step for applications requiring stereochemically pure compounds, such as in the synthesis of HIV protease inhibitors.[2] Both enzymatic and classical resolution methods are effective.

  • Underlying Issue: Racemic mixtures contain equal amounts of both enantiomers, which must be separated. This is typically achieved by converting them into diastereomers with a chiral resolving agent, which have different physical properties and can be separated.

  • Troubleshooting & Recommended Methods:

    • Enzymatic Acylation: A highly effective method involves the enzymatic acylation of a racemic precursor like trans-1-azido-2-indanol. Using lipase PS 30, one enantiomer is acylated while the other remains unreacted, allowing for their separation. Subsequent chemical steps can then convert each separated enantiomer into the desired (1S, 2R) or (1R, 2S)-cis-1-aminoindan-2-ol.[1]

    • Classical Resolution with Chiral Acids: Fractional crystallization of diastereomeric salts is a well-established method. Chiral acids like (S)-(+)-mandelic acid or derivatives of phenylalanine can be used as resolving agents.[2][3] The choice of solvent is crucial for successful crystallization.

    • Asymmetric Synthesis: To avoid resolution altogether, consider an asymmetric synthesis approach. For example, using a chiral catalyst like an (R,R)-Mn-Salen complex for the epoxidation of indene can produce enantiomerically enriched indene oxide (80-85% ee), which can then be converted to the desired enantiomer of cis-1-aminoindan-2-ol.[1]

Q3: My reaction is producing a significant amount of 2-indanone as a byproduct. What causes this and how can it be minimized?

A3: The formation of 2-indanone is a known side reaction in certain synthetic routes, particularly those starting from indene oxide under acidic conditions.[1]

  • Underlying Issue: The epoxide ring of indene oxide is susceptible to rearrangement under acidic conditions, leading to the formation of the isomeric ketone, 2-indanone. This competing reaction reduces the yield of the desired aminoindanol.

  • Troubleshooting Steps:

    • Optimize Acid Catalyst: As mentioned in Q1, using fuming sulfuric acid can suppress indanone formation compared to standard sulfuric acid.[1] The stronger acid likely favors the desired Ritter reaction pathway over the rearrangement.

    • Control Temperature: Running the reaction at lower temperatures can help minimize the activation energy barrier for the rearrangement pathway being overcome.

    • Alternative Reagents: Explore different Lewis or Brønsted acids and solvent systems to find conditions that maximize the desired nucleophilic attack on the epoxide and minimize rearrangement.

Q4: Purification of the final this compound derivative by column chromatography is resulting in low recovery. Are there more efficient purification strategies?

A4: While chromatography is a powerful tool, the polar nature of amino alcohols can lead to streaking and poor recovery on silica gel. Crystallization is often a more efficient method for purification on a larger scale.[4]

  • Underlying Issue: The amino and hydroxyl groups can interact strongly with the silica stationary phase, making elution difficult and causing product loss.

  • Troubleshooting & Recommended Methods:

    • Crystallization of the Free Base: If the product is a solid, direct crystallization from a suitable solvent system can be highly effective for removing impurities.

    • Salt Formation and Crystallization: Convert the aminoindanol into a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid. Salts often have better crystalline properties than the free base, making them easier to purify by recrystallization.[5] The pure free base can be recovered by neutralization.

    • Chromatography Optimization: If chromatography is necessary, try using a modified mobile phase. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (~1%) to the eluent can deactivate the silica gel, reducing tailing and improving recovery. Alternatively, using a different stationary phase like alumina may be beneficial.

Data Presentation: Comparison of Synthetic Strategies

The choice of synthetic strategy significantly impacts yield and stereoselectivity. The following table summarizes outcomes from different reported methods for synthesizing cis-1-aminoindan-2-ol.

Starting MaterialKey TransformationReagents/ConditionsReported YieldStereoselectivityReference
Indene OxideRitter Reaction / HydrolysisFuming H₂SO₄ (21% SO₃), MeCN78-80%High cis[1]
Indene OxideRitter Reaction / Hydrolysis97% H₂SO₄, MeCN55-60%High cis[1]
trans-2-Bromoindan-1-olAmide Cyclization / Hydrolysis1. NH₃; 2. PhCOCl; 3. SOCl₂; 4. H⁺68% (hydrolysis step)High cis[1][2]
Indan-1-oneα-Hydroxy Oxime Reduction1. KOH, Iodo-diacetate; 2. H⁺; 3. BnONH₂·HCl; 4. Borane-THFNot specified88:12 (cis:trans)[2]

Experimental Protocols

Protocol 1: Synthesis of cis-1-Aminoindan-2-ol via Ritter Reaction

This protocol is adapted from the method reported by Senanayake et al.[1]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve indene oxide (1 equivalent) in acetonitrile (MeCN).

  • Cooling: Cool the solution to between -40°C and -20°C using a dry ice/acetone bath.

  • Acid Addition: Slowly add fuming sulfuric acid (21% SO₃, 2.0 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise above -15°C.

  • Reaction: Stir the mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC until the indene oxide is consumed.

  • Hydrolysis: Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and water. Add a strong base (e.g., 50% NaOH) to hydrolyze the intermediate oxazoline. This step is typically exothermic and should be performed with caution in an ice bath.

  • Extraction: Once the hydrolysis is complete, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or salt formation as described in the FAQs.

Visualizations

Logical & Experimental Workflows

Caption: A troubleshooting decision tree for common synthesis issues.

G Indene Indene Epoxidation Step 1: Epoxidation Indene->Epoxidation IndeneOxide Indene Oxide (Key Intermediate) Epoxidation->IndeneOxide Ritter Step 2: Ritter Reaction (e.g., H+, MeCN) IndeneOxide->Ritter Rearrangement Side Reaction: Rearrangement IndeneOxide->Rearrangement Oxazoline cis-Oxazoline Intermediate Ritter->Oxazoline note Critical Step: Conditions here dictate yield vs. byproduct formation. Hydrolysis Step 3: Hydrolysis (e.g., NaOH) Oxazoline->Hydrolysis CisProduct cis-1-Aminoindan-2-ol (Desired Product) Hydrolysis->CisProduct Indanone 2-Indanone (Byproduct) Rearrangement->Indanone

Caption: Synthetic workflow from indene to cis-1-aminoindan-2-ol.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: 2-Aminoindan-1-ol vs. Pseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. An ideal auxiliary should be inexpensive, readily available in both enantiomeric forms, and easily attached and cleaved from the substrate while inducing high stereoselectivity. This guide provides a comprehensive, data-driven comparison between two prominent amino alcohol-derived auxiliaries: (1S,2R)-2-aminoindan-1-ol and (1S,2S)-pseudoephedrine.

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of each auxiliary's performance in key synthetic transformations, supported by experimental data and detailed protocols.

General Principles and Workflow

Both auxiliaries operate by temporarily introducing a chiral element to an achiral substrate, directing a subsequent reaction to occur with high diastereoselectivity. The general workflow involves three critical steps: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary to reveal the enantiomerically enriched product.

G cluster_workflow General Workflow of a Chiral Auxiliary A Achiral Substrate (e.g., Carboxylic Acid) C Attach Auxiliary (e.g., Amide Formation) A->C B Chiral Auxiliary (Pseudoephedrine or 2-Aminoindan-1-ol) B->C D Diastereomerically-biased Intermediate C->D E Diastereoselective Reaction (e.g., Alkylation, Aldol) D->E F Product-Auxiliary Adduct E->F G Cleave Auxiliary F->G H Enantiomerically Enriched Product G->H I Recovered Auxiliary G->I G cluster_decision Auxiliary Selection Flowchart Start What is the key C-C bond formation? Alkylation Asymmetric Alkylation of an Amide Start->Alkylation Alkylation Aldol Asymmetric Aldol Reaction Start->Aldol Aldol Other Other Reactions (Diels-Alder, etc.) Start->Other Other UsePseudo Use Pseudoephedrine Alkylation->UsePseudo UseIndanol Use this compound (as Oxazolidinone) Aldol->UseIndanol ConsiderIndanol Consider this compound (as Oxazolidinone or Sulfonamide) Other->ConsiderIndanol NotePseudo Excellent de, well-documented, but may be regulated. UsePseudo->NotePseudo NoteIndanol Excellent de, rigid scaffold, versatile for various reactions. UseIndanol->NoteIndanol

A Researcher's Guide to Validating Stereochemistry in 2-Aminoindan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and confirmation of stereochemistry are paramount in the synthesis of chiral molecules. 2-Aminoindan-1-ol and its derivatives are widely utilized as chiral auxiliaries and synthons. This guide provides a comparative analysis of key analytical techniques for validating the stereochemistry of products derived from reactions involving this compound, supported by experimental data and detailed protocols.

The stereochemical outcome of reactions employing this compound is critical for achieving the desired biological activity and minimizing off-target effects of pharmaceutical compounds.[1] A variety of robust analytical methods are available to determine the enantiomeric and diastereomeric purity of these products. The primary techniques include nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral chromatography, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC).[2]

Comparative Overview of Analytical Techniques

The choice of an analytical method for stereochemical validation depends on several factors, including the nature of the sample, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed techniques.

TechniquePrincipleThroughputResolutionQuantitative AccuracyKey Advantages
Chiral HPLC Differential interaction of enantiomers/diastereomers with a chiral stationary phase (CSP).[2]MediumHighExcellentWide availability of CSPs, robust and well-established methods.[2]
Chiral SFC Similar to HPLC but uses supercritical CO₂ as the mobile phase, often leading to faster analysis.[2]HighHigh to Very HighExcellentFaster analysis times, lower organic solvent consumption, and improved efficiency over HPLC.[2]
NMR Spectroscopy Use of chiral derivatizing or solvating agents to induce chemical shift differences between stereoisomers.[2][3]Low to MediumVariableGood to ExcellentProvides structural information; no separation required for certain methods.[2]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional structure and absolute configuration.[4][5][6]LowAbsoluteNot applicable for purityUnambiguous determination of absolute stereochemistry.[4][5][6]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques for the validation of products from this compound reactions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of stereoisomers. The use of chiral stationary phases (CSPs) allows for the differential interaction of enantiomers or diastereomers, leading to their separation.[2]

Protocol:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1, v/v/v).[2] The exact ratio may need to be optimized for the specific analyte.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 265 nm).[2]

  • Sample Preparation: Dissolve the product in the mobile phase to a concentration of approximately 1 mg/mL. Inject 10 µL.[2]

  • Data Analysis: The diastereomeric or enantiomeric excess is determined by the relative peak areas of the corresponding stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine diastereomeric purity, often through the use of chiral derivatizing agents that convert the stereoisomers into new compounds with distinct NMR signals.[2] Chiral solvating agents can also be used to induce chemical shift differences between enantiomers.[3][7]

Protocol (with Chiral Derivatizing Agent):

  • Derivatization: Dissolve approximately 5 mg of the this compound derivative in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube.[2] Add a chiral derivatizing agent such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

  • Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.[8]

  • Data Analysis: The diastereomeric ratio is determined by integrating the signals corresponding to each diastereomer. Well-resolved signals from specific protons or the trifluoromethyl group can be used for accurate quantification.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure and absolute configuration of a chiral molecule.[4][5][6]

Protocol:

  • Crystallization: Grow a single crystal of the purified product. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. Finding suitable crystallization conditions can be challenging.[4]

  • Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The absolute configuration can often be determined using anomalous dispersion effects, especially if a heavy atom is present in the molecule.[4][9]

Visualizing Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate a general reaction pathway using a this compound derived chiral auxiliary and the subsequent analytical workflow for stereochemical validation.

Asymmetric_Aldol_Reaction_Workflow cluster_synthesis Asymmetric Synthesis cluster_validation Stereochemical Validation Start This compound Derivative (Chiral Auxiliary) Enolate Enolate Formation Start->Enolate 1. Base Aldol Aldol Addition Enolate->Aldol Aldehyde Aldehyde Aldehyde->Aldol Product_Aux Product with Chiral Auxiliary Aldol->Product_Aux Cleavage Auxiliary Cleavage Product_Aux->Cleavage Final_Product Chiral Product Mixture (Diastereomers/Enantiomers) Cleavage->Final_Product HPLC Chiral HPLC Final_Product->HPLC NMR NMR (with Chiral Agent) Final_Product->NMR Xray X-ray Crystallography Final_Product->Xray Purity Diastereomeric/ Enantiomeric Purity HPLC->Purity NMR->Purity Absolute_Config Absolute Configuration Xray->Absolute_Config

Caption: Workflow for asymmetric synthesis and stereochemical validation.

The stereochemical outcome of many reactions involving chiral auxiliaries derived from this compound can be rationalized using models like the Zimmerman-Traxler transition state model in aldol reactions.[1][10] This model helps predict which diastereomer will be preferentially formed.

Caption: Simplified Zimmerman-Traxler model for stereocontrol.

References

A Comparative Guide to Enantiomeric Excess Determination for 2-Aminoindan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method for Chiral Purity Assessment

The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and drug development. For chiral molecules such as 2-Aminoindan-1-ol, a versatile building block in pharmaceuticals, ensuring enantiopurity is paramount for therapeutic efficacy and safety. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). We present supporting data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate method for your research needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely employed method for the separation and quantification of enantiomers due to its high resolution, reproducibility, and broad applicability. The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

Performance Comparison of Analytical Techniques

While HPLC is a robust method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer alternative approaches for determining enantiomeric excess. The choice of method often depends on factors like sample volatility, concentration, and the availability of instrumentation.

TechniquePrincipleSample RequirementsKey AdvantagesKey Limitations
Chiral HPLC Differential interaction with a chiral stationary phase.Solution in a suitable solvent.High resolution, broad applicability, direct analysis often possible.Can require method development to find a suitable chiral column and mobile phase.
Chiral GC-MS Separation on a chiral capillary column followed by mass spectrometric detection.Volatile or semi-volatile samples; derivatization is often necessary.High sensitivity and selectivity, provides structural information.Derivatization can be time-consuming and introduce potential side reactions.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.Higher concentration required compared to chromatographic methods.Non-destructive, provides structural information, no separation needed.Lower sensitivity, potential for signal overlap, requires a chiral auxiliary.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.

Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column, such as Chiralcel OJ (4.6 mm x 250 mm, 10 µm), is often effective for this class of compounds.

  • Mobile Phase: A mixture of hexane, isopropanol, and dimethylamine (e.g., 90:10:0.1 v/v/v). All solvents should be HPLC grade.

  • Sample Solution: Prepare a solution of the this compound reaction mixture in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the Chiralcel OJ column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 225 nm.

  • Inject 10 µL of the sample solution onto the column.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the two enantiomers.

  • Integrate the peak areas of each enantiomer.

Data Analysis: The enantiomeric excess (% ee) is calculated using the following formula:

% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Quantitative Data (Representative): The following table presents representative data for the chiral HPLC separation of a closely related compound, illustrating the expected performance.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 112.5950002.1
Enantiomer 214.25000

Note: Actual retention times and resolution may vary depending on the specific HPLC system, column, and experimental conditions.

Alternative Method: NMR Spectroscopy with a Chiral Derivatizing Agent

This protocol outlines the use of Mosher's acid chloride as a chiral derivatizing agent to determine the enantiomeric excess of this compound by ¹H NMR spectroscopy.

Objective: To form diastereomeric esters of this compound with distinct NMR signals for the determination of enantiomeric excess.

Materials and Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • NMR tubes.

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Deuterated chloroform (CDCl₃).

  • Pyridine.

  • Sample of this compound.

Procedure:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of CDCl₃ in an NMR tube.

  • Add a small amount of pyridine (e.g., 1.1 equivalents) to act as a base.

  • Add a slight molar excess of Mosher's acid chloride (e.g., 1.1 equivalents) to the NMR tube.

  • Cap the tube and gently mix the contents. Allow the reaction to proceed to completion (typically a few minutes at room temperature).

  • Acquire a ¹H NMR spectrum of the resulting diastereomeric mixture.

Data Analysis:

  • Identify a well-resolved proton signal (e.g., the methoxy protons of the Mosher's ester) that shows distinct peaks for the two diastereomers.

  • Integrate the signals corresponding to each diastereomer.

  • Calculate the enantiomeric excess using the ratio of the integrated areas.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the enantiomeric excess of a this compound reaction product using the primary HPLC method and the alternative NMR method.

experimental_workflow cluster_start Starting Point cluster_hplc HPLC Method cluster_nmr Alternative NMR Method cluster_end Final Result start This compound Reaction Product prep_hplc Sample Preparation (Dissolve in Mobile Phase) start->prep_hplc prep_nmr Derivatization (e.g., Mosher's Acid) start->prep_nmr hplc_analysis Chiral HPLC Analysis (e.g., Chiralcel OJ) prep_hplc->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_calc Calculate % ee (Peak Area Integration) hplc_data->hplc_calc end Enantiomeric Excess (%) hplc_calc->end nmr_analysis 1H NMR Spectroscopy prep_nmr->nmr_analysis nmr_data Data Acquisition (Spectrum) nmr_analysis->nmr_data nmr_calc Calculate % ee (Signal Integration) nmr_data->nmr_calc nmr_calc->end

Caption: Workflow for ee determination of this compound.

This guide provides a framework for selecting and implementing an appropriate analytical method for determining the enantiomeric excess of this compound. For routine analysis, chiral HPLC offers a reliable and high-resolution approach. However, depending on the specific experimental context and available resources, NMR spectroscopy can serve as a valuable alternative. It is essential to validate the chosen method to ensure accurate and reproducible results.

Spectroscopic analysis (¹H NMR, ¹³C NMR) for 2-Aminoindan-1-ol product characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2-aminoindan-1-ol and its key precursors, indene oxide and 2-aminoindan, focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis. Due to the limited availability of publicly accessible, experimentally derived NMR data for this compound, this guide presents predicted spectral data to serve as a reference for researchers in the synthesis and characterization of this important compound.

Introduction

This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the HIV protease inhibitor Indinavir. The stereochemistry of this compound is critical for its biological activity, making accurate spectroscopic characterization essential for quality control and process development. This guide offers a detailed comparison of its predicted NMR data with that of its common synthetic precursors, indene oxide and 2-aminoindan, to aid in reaction monitoring and product verification.

Comparative Spectroscopic Data (Predicted)

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and approximate coupling constants (J) in Hertz (Hz) for this compound, indene oxide, and 2-aminoindan. These predictions are based on established NMR principles and computational models.

Table 1: Predicted ¹H NMR Data Comparison (CDCl₃, 400 MHz)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (cis) H14.8 - 5.0d~5
H23.5 - 3.7m-
H3a2.8 - 3.0dd~16, ~6
H3b3.1 - 3.3dd~16, ~7
Aromatic H7.1 - 7.4m-
OH, NH₂1.5 - 3.0br s-
Indene Oxide H14.1 - 4.3d~3
H23.8 - 4.0d~3
H3a3.2 - 3.4d~18
H3b3.5 - 3.7d~18
Aromatic H7.2 - 7.5m-
2-Aminoindan H1a, H3a2.7 - 2.9dd~16, ~6
H1b, H3b3.1 - 3.3dd~16, ~8
H23.6 - 3.8quintet~7
Aromatic H7.1 - 7.3m-
NH₂1.4 - 1.8br s-

Table 2: Predicted ¹³C NMR Data Comparison (CDCl₃, 100 MHz)

CompoundCarbonChemical Shift (δ, ppm)
This compound (cis) C175 - 78
C258 - 61
C339 - 42
Aromatic C124 - 129
Aromatic C (quaternary)140 - 144
Indene Oxide C158 - 61
C256 - 59
C335 - 38
Aromatic C125 - 128
Aromatic C (quaternary)142 - 145
2-Aminoindan C1, C340 - 43
C252 - 55
Aromatic C124 - 127
Aromatic C (quaternary)143 - 146

Experimental Protocols

Synthesis of cis-2-Aminoindan-1-ol from Indene Oxide

This protocol is a common method for the synthesis of cis-2-aminoindan-1-ol.

Workflow for Synthesis

Synthesis of cis-2-Aminoindan-1-ol IndeneOxide Indene Oxide Reaction Ring opening with Ammonia (aq) IndeneOxide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product cis-2-Aminoindan-1-ol Purification->Product

Caption: Synthetic workflow for cis-2-aminoindan-1-ol.

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve indene oxide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Ring Opening: Add an excess of aqueous ammonia (e.g., 28-30% solution, 10-20 equivalents).

  • Heating: Heat the mixture to 80-100 °C and maintain the temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess ammonia and solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

NMR Sample Preparation and Analysis

Workflow for NMR Analysis

NMR Spectroscopic Analysis Workflow Sample ~5-10 mg for ¹H ~20-50 mg for ¹³C Preparation Dissolve sample in ~0.6 mL of solvent Sample->Preparation Solvent Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Solvent->Preparation NMR_Tube Transfer to 5 mm NMR Tube Preparation->NMR_Tube Acquisition Acquire ¹H and ¹³C Spectra on NMR Spectrometer NMR_Tube->Acquisition Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Analyze Spectra (Chemical Shifts, Multiplicities, Coupling Constants, Integration) Processing->Analysis

Caption: General workflow for NMR sample preparation and analysis.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. The spectral width should typically be set from 0 to 12 ppm. An appropriate number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. The spectral width is typically set from 0 to 220 ppm. A sufficient number of scans should be averaged.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integration values.

Interpretation of Spectroscopic Data

The characterization of this compound relies on the distinct signals of the protons and carbons in the five-membered ring. The key transformations from the precursors can be monitored by observing the appearance and disappearance of specific NMR signals.

Logical Relationship of Compounds

Synthetic and Spectroscopic Relationships cluster_precursors Precursors cluster_products Products Indene Indene (Starting Material) IndeneOxide Indene Oxide Indene->IndeneOxide Epoxidation Aminoindan 2-Aminoindan Indene->Aminoindan Alternative Synthesis Aminoindanol This compound IndeneOxide->Aminoindanol Aminolysis Aminoindan->Aminoindanol Hydroxylation (conceptual)

Caption: Relationship between this compound and its precursors.

  • From Indene Oxide to this compound: The key change to observe is the disappearance of the epoxide proton signals (H1 and H2) in indene oxide and the appearance of the carbinol proton (H1) and the proton on the amine-bearing carbon (H2) in this compound. The chemical shifts of the corresponding carbons (C1 and C2) will also shift significantly.

  • Comparison with 2-Aminoindan: 2-Aminoindan lacks the hydroxyl group present in this compound. This is evident in the ¹H NMR spectrum by the absence of the carbinol proton (H1) signal and the presence of two methylene protons at the C1 and C3 positions. In the ¹³C NMR spectrum, the absence of a signal in the 75-78 ppm range (typical for a carbon attached to an oxygen) distinguishes 2-aminoindan from this compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers are encouraged to acquire their own experimental data and use the information presented here as a reference for interpretation and comparison.

Performance of 2-Aminoindan-1-ol Derivatives in Asymmetric Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst or auxiliary is a critical decision in the synthesis of enantiomerically pure compounds. Among the myriad of options, derivatives of 2-aminoindan-1-ol have emerged as a robust and versatile class of chiral ligands and auxiliaries. Their rigid indane backbone provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of asymmetric transformations.

This guide provides a comparative overview of the performance of this compound derivatives in key asymmetric reactions, including reductions, cycloadditions, and aldol reactions. The data presented is compiled from peer-reviewed literature and is intended to assist researchers in selecting the optimal catalyst or auxiliary for their specific synthetic challenges.

Asymmetric Ketone Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most prominent applications of this compound derivatives is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] In this reaction, the aminoindanol moiety is used to form a chiral oxazaborolidine catalyst that directs the enantioselective addition of a hydride from a borane reagent.[4][5][6] The conformational rigidity of the indane framework is key to achieving high enantioselectivity.[5]

Below is a comparison of the performance of a this compound-derived oxazaborolidine catalyst in the reduction of various ketones.

Substrate (Ketone)Product (Alcohol)Catalyst (mol%)Borane SourceYield (%)ee (%)Reference
Acetophenone1-Phenylethanol10BH₃·SMe₂>9596 (R)[4]
α-Tetralone1,2,3,4-Tetrahydro-1-naphthol10BH₃·SMe₂>9595 (S)[4]
1-Indanone1-Indanol10BH₃·SMe₂>9594 (S)[4]

Asymmetric Diels-Alder Reactions

In asymmetric Diels-Alder reactions, this compound derivatives are commonly employed as chiral auxiliaries. The auxiliary is covalently attached to the dienophile, and its rigid structure effectively shields one face of the dienophile, leading to a highly diastereoselective cycloaddition.[5][7] The performance of an N-acryloyl derivative of a this compound auxiliary is compared below with the widely used Oppolzer's camphorsultam.

DienophileDieneLewis AcidAuxiliaryYield (%)endo:exodr (endo)Reference
N-Acryloyl-2-aminoindan-1-ol derivativeCyclopentadieneEt₂AlClThis compound92>99:1>99:1[7]
N-Acryloyl-camphorsultamCyclopentadieneEt₂AlClCamphorsultam8891:998:2[7]

Asymmetric Aldol Reactions

Derivatives of this compound, particularly oxazolidinones, serve as effective chiral auxiliaries in asymmetric aldol reactions.[4][5] These auxiliaries direct the formation of either syn or anti aldol products with high diastereoselectivity, depending on the reaction conditions and the Lewis acid used. The performance of an oxazolidinone derived from (1S,2R)-1-aminoindan-2-ol is compared with a standard Evans' auxiliary.

AldehydeEnolate SourceLewis AcidAuxiliaryYield (%)dr (syn:anti)Reference
IsobutyraldehydeN-Propionyl-oxazolidinoneBu₂BOTf, Et₃N(1S,2R)-1-Aminoindan-2-ol85>99:1[4]
IsobutyraldehydeN-Propionyl-oxazolidinoneBu₂BOTf, Et₃N(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)9199:1[8]

Experimental Protocols

General Procedure for Asymmetric CBS Reduction of Ketones

To a solution of the this compound-derived oxazaborolidine catalyst (10 mol%) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere, is added a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.1 equivalents). The mixture is stirred for 15 minutes, and then a solution of the ketone (1.0 equivalent) in anhydrous THF is added dropwise over 10 minutes. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of methanol, followed by 1 M HCl. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5]

General Procedure for Asymmetric Diels-Alder Reaction

To a solution of the N-acryloyl derivative of the this compound auxiliary (1.0 equivalent) in anhydrous dichloromethane at -78 °C under an inert atmosphere, is added the Lewis acid (e.g., Et₂AlCl, 1.2 equivalents) dropwise. The mixture is stirred for 30 minutes, and then the diene (2.0 equivalents) is added. The reaction is stirred at -78 °C for 3-6 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash column chromatography.

General Procedure for Asymmetric Aldol Reaction

To a solution of the N-propionyl oxazolidinone derived from this compound (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, is added di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (1.2 equivalents). The mixture is stirred for 30 minutes at 0 °C and then cooled to -78 °C. The aldehyde (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C over 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the aldol adduct.[7]

Visualizing the Catalytic Cycle and Workflow

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

CBS_Reduction_Cycle Catalyst Oxazaborolidine Catalyst Complex1 Catalyst-Borane Complex Catalyst->Complex1 Coordination Ketone Prochiral Ketone Complex2 Catalyst-Ketone-Borane Transition State Ketone->Complex2 Coordination Borane BH3 Source Borane->Complex1 Complex1->Complex2 Product_Complex Product-Catalyst Complex Complex2->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Alcohol Chiral Alcohol Product_Complex->Alcohol

Caption: Catalytic cycle for the CBS reduction of a prochiral ketone.

Diels_Alder_Workflow Start Start Step1 Attach Chiral Auxiliary to Dienophile Start->Step1 Step2 Lewis Acid Activation Step1->Step2 Step3 [4+2] Cycloaddition with Diene Step2->Step3 Step4 Purification of Diastereomeric Product Step3->Step4 Step5 Cleavage of Chiral Auxiliary Step4->Step5 End Enantiopure Product Step5->End

Caption: General experimental workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.

References

Benchmarking 2-Aminoindan-1-ol: A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. 2-Aminoindan-1-ol, a conformationally rigid chiral amino alcohol, has emerged as a versatile and highly effective chiral auxiliary. This guide provides an objective comparison of its performance against other commercially available chiral auxiliaries, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison in Asymmetric Transformations

The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high diastereoselectivity, afford high chemical yields, and be readily attached to and cleaved from the substrate. The following tables summarize the performance of oxazolidinone derivatives of this compound in key asymmetric reactions, benchmarked against widely used auxiliaries such as Evans' oxazolidinones and pseudoephedrine amides.

Table 1: Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(1R,2S)-2-Aminoindan-1-ol derived oxazolidinone Isobutyraldehyde>99:185
Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)Isobutyraldehyde>99:180-95[1]

Table 2: Asymmetric Diels-Alder Reactions

Chiral Auxiliary on DienophileDieneDiastereomeric Excess (endo:exo)Yield (%)
(1R,2S)-2-Aminoindan-1-ol derived N-acryloyloxazolidinone Cyclopentadiene>95:588
Oppolzer's Camphorsultam (N-acryloyl)Cyclopentadiene90:10 to 99:180-95

Table 3: Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric ExcessYield (%)
(1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone *Benzyl bromide>99%65-72[1]
Pseudoephedrine AmideBenzyl bromide≥99%90

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of a substrate to the this compound auxiliary, a key asymmetric reaction, and the subsequent cleavage of the auxiliary.

Protocol 1: Attachment of Substrate (N-Acylation)

This procedure describes the formation of an N-acyl oxazolidinone from (1R,2S)-2-aminoindan-1-ol.

Materials:

  • (1R,2S)-2-Aminoindan-1-ol

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or other suitable base

  • Acyl chloride or anhydride (e.g., propionyl chloride)

  • Anhydrous work-up reagents

Procedure:

  • Oxazolidinone Formation: To a solution of (1R,2S)-2-aminoindan-1-ol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq). Slowly add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and perform an aqueous work-up. Purify the crude product by chromatography to yield the oxazolidinone.

  • N-Acylation: To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Quench with saturated aqueous ammonium chloride and extract the product with an organic solvent. Dry, concentrate, and purify the N-acyl oxazolidinone by chromatography.

Protocol 2: Asymmetric Aldol Reaction

This protocol outlines the key steps for a diastereoselective aldol reaction using the N-propionyl oxazolidinone derived from this compound.

Materials:

  • N-propionyl oxazolidinone derived from this compound

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous Dichloromethane (DCM)

  • -78 °C cooling bath

Procedure:

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C. Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Work-up: Quench the reaction by adding a phosphate buffer (pH 7) and methanol. Concentrate the mixture and then partition between an organic solvent and water. Dry the organic layer, concentrate, and purify the aldol adduct by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This procedure describes the removal of the oxazolidinone auxiliary to yield the chiral carboxylic acid.

Materials:

  • Aldol adduct or alkylated product

  • Lithium hydroxide (LiOH) or Lithium hydroperoxide (LiOOH)

  • Hydrogen peroxide (H₂O₂) (if using LiOH)

  • Tetrahydrofuran (THF) and water

  • Aqueous work-up reagents

Procedure:

  • Dissolve the aldol adduct or alkylated product (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add a solution of lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) in water dropwise.

  • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with dilute HCl.

  • Extract the carboxylic acid product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer by extraction after basification.

  • Dry the organic layer, concentrate, and purify the carboxylic acid product.

Mechanistic Insights and Visualizations

The high degree of stereocontrol exerted by the this compound auxiliary is attributed to its rigid bicyclic framework. In the case of aldol reactions, the stereochemical outcome can be rationalized using the Zimmerman-Traxler model.

G cluster_TS Zimmerman-Traxler Transition State B B(nBu)₂ O1 O B->O1 C1 C O1->C1 C2 C C1->C2 R_enolate R C1->R_enolate O2 O C2->O2 Aux Aux* C2->Aux C_aldehyde C O2->C_aldehyde C_aldehyde->B R_aldehyde R' C_aldehyde->R_aldehyde H_aldehyde H C_aldehyde->H_aldehyde desc The boron enolate forms a six-membered, chair-like transition state. The bulky indane-derived auxiliary (Aux*) occupies a pseudo-equatorial position, directing the aldehyde's R' group to also adopt an equatorial position to minimize steric hindrance, leading to the observed syn-diastereoselectivity.

Caption: Zimmerman-Traxler model for the aldol reaction.

The rigid indane backbone of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (the aldehyde) to approach from the less hindered face. This leads to a highly ordered transition state and excellent stereoselectivity.

workflow sub Prochiral Substrate reaction Asymmetric Reaction (e.g., Aldol, Alkylation) sub->reaction Attachment of Auxiliary aux This compound (Chiral Auxiliary) aux->reaction diastereomer Diastereomeric Intermediate cleavage Cleavage & Auxiliary Recovery diastereomer->cleavage reaction->diastereomer High d.e. product Enantiomerically Pure Product cleavage->aux Recycle cleavage->product

References

Unveiling Chirality: A Comparative Guide to Absolute Configuration Determination of 2-Aminoindan-1-ol Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a critical step in ensuring stereochemical purity, elucidating structure-activity relationships, and meeting regulatory requirements. This guide provides an objective comparison of X-ray crystallography, a definitive solid-state method, with powerful solution-phase spectroscopic techniques—Vibrational Circular Dichroism (VCD) and Mosher's Nuclear Magnetic Resonance (NMR) method—for the absolute configuration determination of 2-Aminoindan-1-ol and its derivatives.

This guide presents a detailed examination of these techniques, supported by experimental data and protocols, to assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: Comparing the Methods

The choice of method for determining the absolute configuration of this compound products hinges on several factors, including the physical state of the sample, the presence of specific functional groups, and the availability of instrumentation.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Principle Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion to establish the 3D atomic arrangement.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, leading to distinct NMR chemical shifts that correlate with the stereochemistry.[1]
Sample Requirement High-quality single crystal (often the most significant bottleneck).Enantiomerically enriched sample in solution (mg scale).Enantiomerically enriched sample with a reactive hydroxyl or amino group (mg scale).
Key Data Output 3D molecular structure, unit cell parameters, space group, Flack parameter.VCD and infrared spectra.¹H NMR spectra of diastereomeric derivatives (Δδ values).
Advantages Provides an unambiguous and definitive determination of the absolute configuration.Applicable to a wide range of molecules in solution, non-destructive.Relatively common instrumentation (NMR), provides information about the local stereochemical environment.
Limitations Requires a suitable single crystal, which can be difficult to obtain.Requires computational modeling for spectral interpretation, can be sensitive to conformation.Requires a derivatizable functional group, can be complex to interpret for molecules with multiple chiral centers.

In-Depth Analysis and Experimental Protocols

X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge becomes sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal.[2]

A critical parameter in this analysis is the Flack parameter, which provides a measure of the enantiomeric purity and the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct, while a value near 1 suggests the opposite enantiomer.[3][4]

Illustrative Experimental Data:

ParameterValue
Chemical FormulaC₁₀H₁₁NO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a, b, c (Å)8.854(3), 8.021(3), 12.872(4)
β (°)98.11(3)
Volume (ų)904.1(5)
Z4
Flack Parameter0.3(4)
(Data adapted from a representative crystal structure of an N-acetylated aminoindan derivative.)

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is a critical and often challenging step, requiring screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a selected crystal on a goniometer in the X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is calculated and refined. A value close to 0 with a small standard error confirms the assigned absolute configuration.

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Determination Start Enantiomerically Pure This compound Derivative Crystallization Single Crystal Growth Start->Crystallization Mounting Mount Crystal on Goniometer Crystallization->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Processing Data Processing (Unit Cell, Space Group) Diffraction->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Absolute_Config Absolute Configuration (Anomalous Dispersion, Flack Parameter) Refinement->Absolute_Config Result Confirmed Absolute Configuration Absolute_Config->Result logical_relationship_vcd cluster_experimental Experimental Measurement cluster_computational Computational Prediction Sample This compound Derivative in Solution VCD_Measurement Measure Experimental VCD Spectrum Sample->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison Assumed_Config Assume Absolute Configuration (e.g., 1R, 2S) DFT_Calculation DFT Calculation of VCD Spectrum Assumed_Config->DFT_Calculation DFT_Calculation->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

References

A Comparative Guide to the Cost-Effectiveness of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that balances stereochemical control with economic viability. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is created, the auxiliary is cleaved and can often be recycled.[1] This guide provides an objective comparison of the cost-effectiveness of several widely used chiral auxiliaries, supported by experimental data, to inform the selection process for asymmetric synthesis.

The ideal chiral auxiliary exhibits high diastereoselectivity, leads to high reaction yields, is inexpensive, and can be efficiently recovered and reused.[2] This analysis focuses on a holistic view of cost-effectiveness, considering not only the initial purchase price but also performance metrics and recyclability.

Performance and Cost Comparison

The following tables summarize the performance, approximate costs, and recyclability of some of the most common chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine-based auxiliaries.

Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions

Chiral AuxiliaryTypical ApplicationReported YieldReported Diastereoselectivity (d.r.)
Evans' Oxazolidinone Asymmetric Alkylation68-98%>95:5 to >99:1
Asymmetric Aldol ReactionHigh>20:1
Oppolzer's Camphorsultam Asymmetric Diels-Alder74% (endo-adduct)>99:1
Pseudoephedrine Asymmetric Alkylation84-99%98:2 to >99:1

Note: Yields and diastereoselectivities are highly dependent on the specific substrates and reaction conditions.

Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries

Chiral AuxiliaryApproximate Cost (per gram)Typical Recovery YieldRemarks
Evans' Oxazolidinone $10 - $50>92% to quantitativeCost can be lower for bulk quantities.[2]
Oppolzer's Camphorsultam $20 - $7071-79% (crude), 48-56% (after recrystallization)Higher initial cost but robust and suitable for continuous flow processes.[2][3]
Pseudoephedrine < $1High (not always quantified)Inexpensive, but its use is regulated in many regions.[4][5]
Pseudoephenamine (Not widely commercially available)HighA practical, unregulated alternative to pseudoephedrine.[5]

Note: Prices are based on listed catalog prices for research quantities and may vary significantly for bulk industrial purchases.

In-Depth Analysis of Auxiliaries

Evans' Oxazolidinones

Pioneered by David A. Evans, oxazolidinone auxiliaries are highly effective for a range of stereoselective transformations, including aldol, alkylation, and Diels-Alder reactions.[2] They are known for providing exceptionally high and predictable levels of stereocontrol.[6] The auxiliary is typically attached via N-acylation and later removed by hydrolysis or other cleavage methods.[7]

Oppolzer's Camphorsultam

Camphorsultam, also known as Oppolzer's sultam, is another classic and highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions, Michael additions, and hydrogenations.[2] While its initial purchase price is higher, its robustness and high recovery rates, especially when implemented in modern manufacturing processes like continuous flow, can make it a cost-effective option.[2]

Pseudoephedrine and its Derivatives

Pseudoephedrine, an inexpensive and readily available natural product, serves as a practical chiral auxiliary for asymmetric alkylations.[4] Both enantiomers are available, allowing for the synthesis of either enantiomer of the target molecule.[4] The resulting α-substituted amides can be converted to a variety of functional groups, including carboxylic acids, alcohols, and aldehydes.[8] Due to the use of pseudoephedrine in the illicit synthesis of methamphetamine, its purchase and use are often regulated.[5] A practical alternative is pseudoephenamine, which is not subject to the same regulations and can exhibit even higher selectivity in some cases.[5]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful implementation of chiral auxiliary-based syntheses. Below are representative procedures for an asymmetric alkylation using a pseudoephedrine auxiliary and a Diels-Alder reaction using Oppolzer's camphorsultam.

Asymmetric Alkylation using a Pseudoephedrine Auxiliary
  • Attachment of the Auxiliary (Amide Formation): (+)-Pseudoephedrine is acylated with an appropriate acid chloride or anhydride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to form the corresponding N-acyl pseudoephedrine amide. The product is often a crystalline solid that can be purified by recrystallization.[9]

  • Enolate Formation and Alkylation: The N-acyl pseudoephedrine is dissolved in anhydrous THF containing lithium chloride. The solution is cooled to -78 °C, and a solution of lithium diisopropylamide (LDA) is added to form the enolate. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to proceed at temperatures ranging from -78 °C to 0 °C.[2][9]

  • Cleavage and Recovery of the Auxiliary: The alkylated amide can be cleaved to the corresponding carboxylic acid by heating with aqueous acid or base. The pseudoephedrine auxiliary can then be recovered by extraction. Reductive cleavage methods can also be employed to yield the corresponding alcohol or aldehyde.[7]

Asymmetric Diels-Alder with Oppolzer's Camphorsultam
  • Attachment of Auxiliary (Acryloyl Sultam Formation): (1S)-(-)-2,10-Camphorsultam is deprotonated with a strong base like sodium hydride. The resulting anion is reacted with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) to form the N-acryloyl sultam dienophile.[2]

  • Diels-Alder Reaction: The N-acryloyl sultam is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A Lewis acid catalyst (e.g., diethylaluminum chloride) is added, followed by the diene (e.g., cyclopentadiene). The reaction is stirred at low temperature until completion.

  • Cleavage and Recovery of the Auxiliary: The Diels-Alder adduct is treated with a reagent such as lithium aluminum hydride to reduce the amide and cleave the auxiliary, yielding the corresponding chiral alcohol. The Oppolzer's sultam can be recovered from the reaction mixture.

Visualizations

Logical Workflow for Chiral Auxiliary Selection

Decision Workflow for Chiral Auxiliary Selection A Define Synthetic Target and Key Transformation B Identify Potential Chiral Auxiliaries A->B C Evaluate Performance: Yield & Diastereoselectivity B->C D Assess Cost: Purchase Price & Availability C->D E Consider Recyclability: Ease of Cleavage & Recovery Yield D->E F Select Optimal Auxiliary E->F G Process Optimization F->G

Caption: A logical workflow for the selection of a suitable chiral auxiliary.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

General Workflow for Asymmetric Synthesis sub Prochiral Substrate attach Attachment of Auxiliary sub->attach aux Chiral Auxiliary aux->attach inter Diastereomeric Intermediate attach->inter react Diastereoselective Reaction inter->react prod_aux Product with Auxiliary Attached react->prod_aux cleave Cleavage of Auxiliary prod_aux->cleave prod Enantiomerically Enriched Product cleave->prod recycle Recycle Auxiliary cleave->recycle

Caption: A generalized workflow for the use and recycling of a chiral auxiliary.

Conclusion

The choice of a chiral auxiliary in an industrial or research setting is a multifaceted decision.[2] Evans' oxazolidinones provide exceptional and reliable stereocontrol, making them a standard in natural product synthesis.[2] Pseudoephedrine offers a low-cost entry point, with its unregulated analog, pseudoephenamine, presenting a highly practical and efficient alternative for large-scale alkylations.[2] Oppolzer's camphorsultam, while more expensive initially, demonstrates high recyclability that can be leveraged in optimized, continuous-flow processes to improve overall process economy.[2] A thorough evaluation of the reaction type, required scale, auxiliary cost, and potential for recycling is paramount to developing a stereoselective and economically viable industrial synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Aminoindan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 2-Aminoindan-1-ol, a compound utilized in various research applications, is classified as a hazardous substance requiring specific disposal protocols. Adherence to these procedures is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate personal protective equipment (PPE). Safety data sheets indicate that this compound can be harmful if swallowed and may cause significant skin and eye irritation or damage[1]. Therefore, wearing protective gloves, chemical-resistant clothing, and eye/face protection is mandatory[1]. All handling and disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or vapors[1].

Step-by-Step Disposal Protocol

The standard and recommended method for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this chemical be discarded down the drain or mixed with regular trash[1].

  • Waste Collection : All waste containing this compound, including residual amounts of the chemical and any contaminated materials like absorbent pads, weighing paper, or pipette tips, must be collected in a designated, chemically resistant waste container that can be securely sealed[1][2].

  • Labeling : The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name, "this compound"[1][2]. If it is a mixed waste stream, all chemical constituents and their approximate percentages should be listed[2].

  • Segregation of Waste : To prevent potentially dangerous chemical reactions, do not mix this compound waste with incompatible materials. While specific incompatibilities are not extensively detailed, as a general precaution, avoid mixing it with strong oxidizing agents, acids, or bases within the same waste container[1][3]. It is best practice to collect different waste streams in separate containers[2].

  • Container Management : The hazardous waste container should be kept tightly closed at all times, except when adding waste[1][2]. Store the container in a designated, well-ventilated, and cool storage area, away from heat and sources of ignition[1][4].

  • Disposal of Empty Containers : Empty containers that previously held this compound must be decontaminated by triple-rinsing with a suitable solvent[1][5]. The rinsate from the first rinse must be collected and disposed of as hazardous waste[1]. While subsequent rinses may be permissible for drain disposal depending on local regulations, the best and safest practice is to collect all rinses as hazardous waste[1]. After proper rinsing and air-drying, the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional and local guidelines[1].

  • Spill Management : In the event of a spill, prevent further leakage if it is safe to do so. For liquid spills, use an inert absorbent material to contain the spill. The absorbed material should then be collected into the designated hazardous waste container. The spill area must be thoroughly cleaned and decontaminated[1].

  • Final Disposal : The disposal of the collected hazardous waste must be conducted through a licensed waste disposal contractor and in strict compliance with all local, regional, and national environmental protection and waste disposal regulations[4][6].

Quantitative Disposal Parameters

While specific quantitative limits for the disposal of this compound are not widely established, some general guidelines for hazardous chemical waste in a laboratory setting can be applied.

ParameterGuidelineCitation
pH Neutralization Although drain disposal is not recommended, if ever considered, the substance must be neutralized to a pH between 7 and 9.[1]
Concentration in Aqueous Solutions Drain disposal of dilute aqueous solutions (less than 10% v/v) of some less hazardous chemicals may be permissible, but this is not advised for this compound due to its hazard profile.[1]
Laboratory Storage Limit Laboratories should not accumulate more than 10 gallons of hazardous waste at any given time.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: this compound Waste Generated decision1 Is the container empty? start->decision1 process1 Collect waste in a labeled, chemically resistant container. decision1->process1 No process2 Triple-rinse the container. decision1->process2 Yes process5 Store sealed container in a designated, well-ventilated area. process1->process5 process3 Collect first rinsate as hazardous waste. process2->process3 process4 Dispose of rinsed container as non-hazardous waste. process3->process4 end Arrange for pickup by a licensed waste disposal contractor. process5->end

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.